Product packaging for BAY1217389(Cat. No.:CAS No. 1554458-53-5)

BAY1217389

Cat. No.: B605921
CAS No.: 1554458-53-5
M. Wt: 561.5 g/mol
InChI Key: WNEILUNVMHVMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-1217389 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24F5N5O3 B605921 BAY1217389 CAS No. 1554458-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEILUNVMHVMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554458-53-5
Record name BAY-1217389
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1217389
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BAY1217389: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). This document will delve into the molecular interactions, cellular consequences, and preclinical and clinical findings related to this investigational anti-cancer agent.

Core Mechanism: Abrogation of the Spindle Assembly Checkpoint

This compound functions as a selective, orally bioavailable inhibitor of Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4] Mps1 kinase activity is essential for the proper functioning of the SAC.[1][5]

By selectively binding to and inhibiting Mps1, this compound effectively inactivates the SAC.[1][3] This disruption forces cancer cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.[2][3][4][6] This "mitotic breakthrough" leads to widespread chromosomal misalignment and missegregation, resulting in aneuploidy and the formation of multinucleated cells.[2][3][4] Ultimately, this mitotic catastrophe triggers tumor cell death.[2][3][4] Mps1 is often overexpressed in various human tumors, making it an attractive target for cancer therapy.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeTargetIC50 ValueNotes
Biochemical Kinase AssayMps1 (TTK)0.63 ± 0.27 nmol/LCompetitively binds to the ATP site of the Mps1 kinase.[3][4]
Cellular Mechanistic AssaySAC AbrogationNot specifiedAbrogates nocodazole-induced SAC activity.[2][6]
Cell Proliferation AssayVarious Tumor Cell LinesMedian IC50 of 6.7 nmol/L (range 3 to >300 nmol/L)Efficiently inhibits tumor cell proliferation in vitro.[2]
Kinase Selectivity ScreenPDGFRβ<10 nmol/L
Kit10 - 100 nmol/L
CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5100 - 1,000 nmol/LShows high selectivity for Mps1.[2]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesDose and AdministrationKey Findings
Female NMRI mouse1 mg/kg (oral)Moderate oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2]
Male Wistar rat0.5 mg/kg (oral)High oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.

In Vitro Mps1 Kinase Inhibition Assay (TR-FRET)

This assay assesses the direct inhibitory effect of this compound on Mps1 kinase activity.

  • Reagents: Recombinant human Mps1, biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2), ATP, and test compound (this compound).

  • Procedure:

    • Pre-incubate the Mps1 kinase with various concentrations of this compound for 15 minutes.

    • Initiate the enzyme reaction by adding the peptide substrate and ATP (final concentration 10 µM).

    • The phosphorylation of the biotinylated peptide is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

    • IC50 values are calculated from the resulting dose-response curves.[6]

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Seed tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) into 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.

  • Compound Treatment: After 24 hours, treat the cells in quadruplicate with serial dilutions of this compound.

  • Incubation: Incubate the plates for an additional 96 hours.

  • Staining: Fix the adherent cells with glutaraldehyde and stain with crystal violet.

  • Analysis: Measure the absorbance to determine cell viability.

  • IC50 Calculation: Calculate the IC50 values using a 4-parameter fit.[2][6]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Use female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g).

  • Tumor Implantation: Implant tumor cells (e.g., A2780cis) subcutaneously.

  • Treatment: Once tumors are established, treat the mice with this compound (e.g., orally, twice daily) as a monotherapy or in combination with other agents like paclitaxel.

  • Monitoring: Monitor tumor growth and animal well-being.

  • Endpoint Analysis: Analyze tumor volume and other relevant parameters to assess efficacy. For polyploidy and multinuclearity analysis, tumors can be harvested after a short treatment period.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

BAY1217389_Mechanism_of_Action cluster_drug Drug Intervention cluster_cellular_process Cellular Process This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) This compound->SAC Inactivates Mps1->SAC Activates Mitosis Proper Mitotic Progression SAC->Mitosis Ensures PrematureExit Premature Mitotic Exit SAC->PrematureExit Prevents ChromosomeMissegregation Chromosome Missegregation PrematureExit->ChromosomeMissegregation Aneuploidy Aneuploidy & Multinuclearity ChromosomeMissegregation->Aneuploidy CellDeath Tumor Cell Death Aneuploidy->CellDeath

Caption: Mechanism of Action of this compound in Cancer Cells.

Experimental_Workflow_Cell_Proliferation cluster_workflow In Vitro Cell Proliferation Assay Workflow start Seed Cancer Cells in 96-well plates treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 96 hours treat->incubate fix_stain Fix with Glutaraldehyde & Stain with Crystal Violet incubate->fix_stain measure Measure Absorbance fix_stain->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow for Determining Cell Proliferation Inhibition.

Clinical Development and Combination Therapies

A Phase I clinical trial (NCT02366949) has evaluated the safety and efficacy of this compound in combination with paclitaxel in patients with solid tumors.[3][7] Preclinical studies have demonstrated a synergistic effect when this compound is combined with paclitaxel.[3][4] The combination therapy has been shown to enhance efficacy in a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance, without adding significant toxicity.[5][6][8] The rationale for this synergy lies in their complementary mechanisms of action; paclitaxel induces mitotic arrest, which is then abrogated by this compound, leading to enhanced mitotic catastrophe and cell death.[4] The main dose-limiting toxicities observed in the clinical trial were hematologic.[3][7]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BAY1217389 and its Target Mps1

This guide provides a comprehensive technical overview of this compound, a selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, and its therapeutic potential in oncology.

Introduction to Mps1 and this compound

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a vital surveillance mechanism in eukaryotic cells that ensures the accurate segregation of chromosomes during mitosis.[1][3] Mps1 is overexpressed in a variety of human tumors and is essential for the proper functioning of the SAC and chromosome alignment.[4]

This compound is an orally bioavailable and selective inhibitor of Mps1.[4][5] By targeting Mps1, this compound disrupts the SAC, leading to mitotic errors and subsequent death of cancer cells.[4][5]

Mechanism of Action

This compound competitively binds to the ATP-binding site of the Mps1 kinase.[6][7] This inhibition inactivates the spindle assembly checkpoint, which allows cells to prematurely exit mitosis, even in the presence of improperly attached chromosomes.[5][6][8] This "mitotic breakthrough" leads to severe chromosomal missegregation, aneuploidy, multinuclearity, and ultimately, cell death through mitotic catastrophe.[5][6][7] Preclinical studies have shown that combining this compound with taxanes, such as paclitaxel, enhances chromosomal segregation errors and cell death.[6][7]

Quantitative Data

Biochemical and Cellular Potency
Assay TypeTargetIC50 ValueCell Lines Tested
Biochemical Assay Mps10.63 ± 0.27 nmol/LRecombinant human Mps1
Cell Proliferation -Median: 6.7 nmol/L (range: 3 to >300 nmol/L)Various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR

[Sources: 1, 7, 19]

Kinase Selectivity Profile

This compound demonstrates high selectivity for Mps1.[5] However, it does show some activity against other kinases at higher concentrations.[5]

Kinase TargetBinding Affinity/Inhibition
PDGFRβ <10 nmol/L
Kit 10 - 100 nmol/L
CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 100 - 1,000 nmol/L

[Source: 1]

Preclinical Pharmacokinetics
SpeciesAdministration RouteDosePeak Plasma Concentration TimeOral BioavailabilityKey Characteristics
Mouse (NMRI) Oral1 mg/kg1.5 - 7 hoursModerateLow blood clearance, high volume of distribution, long terminal half-life
Rat (Wistar) Oral0.5 mg/kg1.5 - 7 hoursHighLow blood clearance, high volume of distribution, long terminal half-life

[Source: 1]

In Vivo Efficacy in Xenograft Models

In preclinical tumor xenograft studies, this compound showed moderate efficacy as a monotherapy.[5][8] However, when combined with paclitaxel, it demonstrated significantly improved efficacy, even in models with acquired or intrinsic paclitaxel resistance, without increasing toxicity.[2][8]

Phase I Clinical Trial Data (NCT02366949)

A Phase I study evaluated this compound in combination with paclitaxel in patients with advanced solid tumors.[6][9][10]

ParameterFinding
Total Patients Enrolled 75
Maximum Tolerated Dose (MTD) 64 mg twice daily (2-days-on/5-days-off) with paclitaxel
Dose-Limiting Toxicities Primarily hematologic (55.6%)
Common Toxicities Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%)
Overall Confirmed Responses 31.6% in evaluable patients

[Sources: 7, 23, 29]

Experimental Protocols

Mps1 Kinase Assay (TR-FRET)

This protocol assesses the in vitro inhibition of recombinant human Mps1 by this compound.

  • Pre-incubation: The Mps1 kinase and the test compound (this compound) are pre-incubated for 15 minutes.

  • Reaction Initiation: The enzyme reaction is started by adding a biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 µM).

  • Detection: The level of substrate phosphorylation is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: IC50 values are calculated from the resulting dose-response curves.

[Source: 4]

Cell Proliferation Assay (Crystal Violet)

This assay determines the effect of this compound on the proliferation of tumor cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS and incubated for 24 hours.

  • Compound Treatment: Cells are treated in quadruplicate with serial dilutions of this compound.

  • Incubation: The plates are incubated for an additional 96 hours.

  • Staining: Adherent cells are fixed with glutaraldehyde and stained with crystal violet.

  • Data Analysis: IC50 values are calculated using a 4-parameter fit.

[Source: 1]

In Vivo Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in an animal model.

  • Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude mice).[11]

  • Tumor Growth: Tumors are allowed to grow to a desired volume.

  • Randomization: Mice are randomized into control and treatment groups.

  • Treatment Administration:

    • Monotherapy: this compound is administered orally.[5]

    • Combination Therapy: this compound is administered orally in combination with intravenously administered paclitaxel.[8]

  • Tumor Measurement: Tumor sizes are measured regularly throughout the study, including during the regrowth phase after treatment cessation.[11]

  • Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1->Spindle Assembly Checkpoint (SAC) activates Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Anaphase Anaphase Anaphase-Promoting Complex/Cyclosome (APC/C)->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: Mps1 signaling in the Spindle Assembly Checkpoint and the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (Mps1 Kinase Inhibition) Cellular_Assay Cellular Assay (Proliferation & Viability) Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies Cellular_Assay->PK_Studies Xenograft_Models Xenograft Efficacy Models PK_Studies->Xenograft_Models Phase_I_Trials Phase I Clinical Trials Xenograft_Models->Phase_I_Trials

Caption: Experimental workflow for the preclinical and clinical evaluation of this compound.

Mechanism_of_Action_Logic This compound This compound Mps1_Inhibition Mps1 Kinase Inhibition This compound->Mps1_Inhibition SAC_Inactivation Spindle Assembly Checkpoint (SAC) Inactivation Mps1_Inhibition->SAC_Inactivation Mitotic_Breakthrough Premature Mitotic Exit (Mitotic Breakthrough) SAC_Inactivation->Mitotic_Breakthrough Chromosome_Missegregation Chromosome Missegregation & Aneuploidy Mitotic_Breakthrough->Chromosome_Missegregation Cell_Death Tumor Cell Death (Mitotic Catastrophe) Chromosome_Missegregation->Cell_Death

Caption: Logical flow of this compound's mechanism of action, from Mps1 inhibition to tumor cell death.

References

The Discovery and Chemical Synthesis of BAY1217389: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1217389 is a potent and selective, orally bioavailable small-molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (MPS1).[1] MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] In many cancer cells, MPS1 is overexpressed, making it an attractive therapeutic target. Inhibition of MPS1 by this compound abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately mitotic catastrophe and cell death in cancer cells.[2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound, presenting key data and experimental protocols for researchers in the field of oncology drug development.

Discovery and Rationale

The discovery of this compound originated from a high-throughput screening campaign that identified two distinct chemical series, "triazolopyridines" and "imidazopyrazines," as inhibitors of MPS1 kinase.[4][5] While the initial triazolopyridine hits had moderate potency, the imidazopyrazine series showed significantly higher potency but suffered from poor metabolic stability.[4][5] A focused lead optimization program was initiated on the imidazopyrazine scaffold to improve its drug-like properties, culminating in the identification of this compound.[5]

The therapeutic rationale for targeting MPS1 lies in its unique mechanism of action. Unlike traditional cytotoxic agents that arrest the cell cycle, MPS1 inhibition forces cancer cells to bypass the SAC and proceed through a faulty mitosis, a process termed "mitotic breakthrough".[6] This leads to a form of cell death known as mitotic catastrophe, which is particularly effective in rapidly dividing cancer cells that are often dependent on a functional SAC for survival.[3]

Mechanism of Action: Spindle Assembly Checkpoint (SAC) Inhibition

The Spindle Assembly Checkpoint is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of chromosomes during mitosis. When kinetochores are unattached, a "wait anaphase" signal is generated, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, key proteins that restrain the onset of anaphase. MPS1 kinase plays a crucial role at the apex of this signaling cascade.

This compound, as a potent inhibitor of MPS1, disrupts this checkpoint. By inhibiting MPS1, this compound prevents the generation of the "wait anaphase" signal, even in the presence of unattached kinetochores. This leads to the premature activation of the APC/C, subsequent degradation of securin and cyclin B, and a forced exit from mitosis, resulting in severe chromosomal abnormalities and cell death.[2][3]

Spindle Assembly Checkpoint Pathway cluster_0 Mitosis Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 activates SAC Proteins SAC Proteins MPS1->SAC Proteins phosphorylates APC/C APC/C SAC Proteins->APC/C inhibits Anaphase Anaphase APC/C->Anaphase allows progression to Mitotic Catastrophe Mitotic Catastrophe APC/C->Mitotic Catastrophe premature activation leads to This compound This compound This compound->MPS1 inhibits

Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory action of this compound.

Chemical Synthesis

This compound belongs to the imidazopyrazine class of compounds. The detailed, step-by-step synthesis of this compound is described in the supporting information of the Journal of Medicinal Chemistry publication, "Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase".[1] While the specific protocol is proprietary, the general synthetic strategy for the imidazo[1,2-a]pyrazine core involves a multi-step sequence.

A general workflow for the discovery and preclinical evaluation of a compound like this compound is outlined below.

Drug Discovery Workflow HTS High-Throughput Screening (Imidazopyrazine Hit) Lead_Opt Lead Optimization (Improve Potency & PK) HTS->Lead_Opt Candidate Candidate Selection (this compound) Lead_Opt->Candidate In_Vitro In Vitro Characterization (Kinase & Cellular Assays) Candidate->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology & Safety In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

Figure 2: General workflow for the discovery and preclinical development of this compound.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency of this compound
KinaseIC50 (nM)
MPS1 0.63 ± 0.27
PDGFRβ<10
Kit10 - 100
CLK1100 - 1000
CLK2100 - 1000
CLK4100 - 1000
JNK1100 - 1000
JNK2100 - 1000
JNK3100 - 1000
LATS1100 - 1000
MAK100 - 1000
MAPKAP2100 - 1000
MERTK100 - 1000
p38β100 - 1000
PDGFRα100 - 1000
PIP5K1C100 - 1000
PRKD1100 - 1000
RPS6KA5100 - 1000

Data compiled from publicly available sources.

Table 2: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer7.6
HT-29Colorectal Cancer62
A2780Ovarian CancerNot specified
NCI-H460Lung CancerNot specified
MDA-MB-231Breast CancerNot specified

The median IC50 for cell proliferation inhibition is reported as 6.7 nM (range 3 to >300 nM).

Table 3: In Vivo Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)RouteBioavailabilityt1/2 (hours)
Mouse1OralModerateLong
Rat0.5OralHighLong

Vss is reported to be high and blood clearance is low in the tested species.

Experimental Protocols

In Vitro MPS1 Kinase Inhibition Assay (TR-FRET)

This assay assesses the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human MPS1 kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Materials:

  • Recombinant human MPS1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

  • This compound stock solution in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO.

  • Add a defined amount of MPS1 kinase to each well of the 384-well plate containing the diluted compound or vehicle control.

  • Pre-incubate the kinase and compound for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration close to the Km for ATP).

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Crystal Violet Staining)

This assay measures the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent human cancer cell lines (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (in quadruplicates).

  • Incubate the cells for 96 hours at 37°C in a humidified CO2 incubator.

  • Gently wash the cells with PBS.

  • Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.

  • Wash the plates with water to remove the fixative.

  • Stain the cells with the crystal violet solution for 20 minutes at room temperature.

  • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the bound dye by adding the solubilization solution to each well and incubating for 15 minutes on a shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

Conclusion

This compound is a potent and selective MPS1 kinase inhibitor that has demonstrated significant preclinical activity. Its unique mechanism of action, which involves the abrogation of the Spindle Assembly Checkpoint, offers a promising therapeutic strategy for the treatment of various cancers. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of MPS1 inhibitors and other antimitotic agents. Further clinical investigation of this compound, particularly in combination with taxanes, is warranted to fully elucidate its therapeutic potential.

References

BAY1217389: An In-depth Technical Guide to its Mitotic Catastrophe Induction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1), induces mitotic catastrophe in cancer cells. This document details the signaling pathways, presents quantitative data from preclinical studies, and outlines key experimental protocols for investigating the effects of this compound.

Core Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

This compound selectively targets Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

By inhibiting Mps1, this compound effectively disables the SAC.[1] This leads to a premature entry into anaphase, even in the presence of unattached or improperly aligned chromosomes.[2] This aberrant mitotic progression results in severe chromosomal missegregation, leading to aneuploidy and the formation of multinucleated cells. Ultimately, this triggers a form of cell death known as mitotic catastrophe.[2][3]

Signaling Pathways of this compound-Induced Mitotic Catastrophe

The inhibition of Mps1 by this compound initiates a cascade of events that culminates in mitotic catastrophe. The following diagram illustrates the key signaling pathways involved.

BAY1217389_Pathway cluster_0 Normal Mitosis (SAC Active) cluster_1 This compound Treatment UnattachedKinetochores Unattached/Miscaligned Kinetochores Mps1_active Active Mps1 UnattachedKinetochores->Mps1_active SAC_active Spindle Assembly Checkpoint (SAC) Active Mps1_active->SAC_active Mps1_inactive Inactive Mps1 MCC_active Mitotic Checkpoint Complex (MCC) Stable SAC_active->MCC_active APC_Cdc20_inactive APC/C-Cdc20 Inactive MCC_active->APC_Cdc20_inactive Inhibits Securin_CyclinB1_stable Securin & Cyclin B1 Stable APC_Cdc20_inactive->Securin_CyclinB1_stable Prevents degradation of Anaphase_blocked Anaphase Entry Blocked Securin_CyclinB1_stable->Anaphase_blocked This compound This compound This compound->Mps1_active Inhibits SAC_inactive SAC Inactive Mps1_inactive->SAC_inactive MCC_destabilized MCC Destabilized SAC_inactive->MCC_destabilized APC_Cdc20_active APC/C-Cdc20 Active MCC_destabilized->APC_Cdc20_active Activates Securin_CyclinB1_degraded Securin & Cyclin B1 Degraded APC_Cdc20_active->Securin_CyclinB1_degraded Degrades Premature_Anaphase Premature Anaphase Entry Securin_CyclinB1_degraded->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Multinucleation Multinucleation Chromosome_Missegregation->Multinucleation Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe Multinucleation->Mitotic_Catastrophe

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Quantitative Data

The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineIC50 (nM)Reference
Biochemical AssayMps1 Kinase<10[4]
Cellular ProliferationPanel of Tumor Cell Lines (median)6.7N/A
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Human NSCLC Xenograft Model (NCI-H1299)
Treatment GroupDosingTumor Growth Inhibition (%)Reference
Vehicle-0[5]
This compound3 mg/kg, p.o., 2QD, 2 on/5 off~40[5]
Paclitaxel20 mg/kg, i.v., QD, 1 on/6 off~60[5]
This compound + PaclitaxelCombination of above doses>90[5]

p.o. = oral administration; i.v. = intravenous administration; 2QD = twice daily

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the plates with water and stain the cells with 0.5% crystal violet solution in 25% methanol for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the plates thoroughly with water until the background is clear.

  • Solubilization: Air-dry the plates and solubilize the stained cells with 10% acetic acid.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to analyze the effect of this compound on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations.

Immunofluorescence for Mitotic Spindle Visualization

This protocol is used to visualize the effects of this compound on the mitotic spindle.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to stain microtubules) diluted in 1% BSA in PBS for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • DNA Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Mitotic Protein Expression

This protocol is used to assess the effect of this compound on the expression levels of key mitotic proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, Securin, phosphorylated Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of this compound.

In_Vitro_Workflow start Start: In Vitro Characterization cell_culture Cancer Cell Line Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (e.g., Crystal Violet) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle immunofluorescence Immunofluorescence (Mitotic Spindle) treatment->immunofluorescence western_blot Western Blot (Mitotic Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis immunofluorescence->data_analysis western_blot->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Caption: In vitro experimental workflow for this compound.

In_Vivo_Workflow start Start: In Vivo Efficacy Study xenograft Establish Tumor Xenografts in Mice start->xenograft randomization Randomize Mice into Treatment Groups xenograft->randomization treatment Administer this compound +/- Paclitaxel randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Tumor Collection monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation monitoring->data_analysis histology Immunohistochemistry (e.g., Ki67, Cleaved Caspase-3) endpoint->histology histology->data_analysis end End: In Vivo Antitumor Efficacy data_analysis->end

Caption: In vivo experimental workflow for this compound.

References

Preclinical Characterization of BAY1217389: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and characterization of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). The information presented herein is intended to support further research and development efforts in the field of oncology.

Executive Summary

This compound is an orally bioavailable small molecule inhibitor targeting Mps1, a key regulator of the spindle assembly checkpoint (SAC).[1] By inhibiting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells.[1][2][3][4] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and synergistic effects when combined with taxanes, even in paclitaxel-resistant models.[2][3][5] This document summarizes the key preclinical findings, including in vitro potency, selectivity, cellular effects, and in vivo efficacy and pharmacokinetics.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency against Mps1 kinase and a favorable selectivity profile against a panel of other kinases.

Parameter Value Assay Type
Mps1 IC500.63 ± 0.27 nmol/LBiochemical kinase assay
Median Cell Proliferation IC506.7 nmol/L (range 3 to >300 nmol/L)Cellular proliferation assay

Table 1: In Vitro Potency of this compound [2][6]

Kinase Binding Affinity
PDGFRβ<10 nmol/L
Kit10 - 100 nmol/L
CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5100 - 1,000 nmol/L

Table 2: Selectivity Profile of this compound [6]

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models indicate that this compound has a favorable profile for oral administration.

Species Dose Key Findings
Female NMRI mouse1 mg/kg (oral)Moderate oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours.
Male Wistar rat0.5 mg/kg (oral)High oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours.

Table 3: In Vivo Pharmacokinetic Profile of this compound [6]

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

The inhibitory activity of this compound on Mps1 kinase was determined using a biochemical assay. While the specific proprietary details of the assay are not publicly available, a general methodology can be described as follows:

  • Enzyme and Substrate Preparation : Recombinant human Mps1 kinase and a suitable substrate peptide are prepared in an appropriate assay buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Reaction Initiation : The kinase, substrate, and ATP are incubated with the various concentrations of this compound.

  • Signal Detection : The kinase activity is measured, typically through the quantification of phosphorylated substrate. This can be achieved using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays.

  • IC50 Calculation : The concentration of this compound that inhibits 50% of the Mps1 kinase activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[6]

Cell Proliferation Assay (In Vitro)

The anti-proliferative effects of this compound were assessed in various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR cells.[6]

  • Cell Seeding : Cells are seeded into 96-well plates at densities ranging from 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.[5][6]

  • Compound Treatment : After 24 hours, the cells are treated with serial dilutions of this compound in quadruplicates.[5][6]

  • Incubation : The plates are incubated for 96 hours.[5][6]

  • Cell Viability Measurement : Adherent cells are fixed with glutaraldehyde and stained with crystal violet.[5][6] The absorbance is then read using a plate reader to determine the relative cell viability.

  • IC50 Calculation : The IC50 values are calculated using a 4-parameter fit.[5][6]

In Vivo Xenograft Studies

The in vivo efficacy of this compound, both as a monotherapy and in combination with paclitaxel, was evaluated in tumor xenograft models.

  • Animal Models : Female NMRI nude mice and male Wistar rats were used for these studies.[6] For efficacy studies, tumor cell lines such as A2780cis were implanted into the mice.[5]

  • Tumor Induction : Tumor cells are subcutaneously injected into the flanks of the mice.

  • Treatment Administration : Once tumors reach a specified volume, animals are randomized into treatment groups. This compound is administered orally.[6] In combination studies, paclitaxel is administered intravenously.[5]

  • Dosing Regimen : Specific dosing schedules were employed, for instance, this compound administered orally twice daily for 2 days.[5]

  • Efficacy Endpoints : Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is typically tumor growth inhibition.

  • Tolerability Assessment : Animal body weight and general health are monitored to assess the tolerability of the treatment.

Mandatory Visualization

Signaling Pathway of this compound Action

BAY1217389_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition This compound Intervention Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Mps1_Inhibition Mps1 Inhibition Proper_Chromosome_Segregation Proper Chromosome Segregation SAC->Proper_Chromosome_Segregation Ensures Cell_Division Normal Cell Division Proper_Chromosome_Segregation->Cell_Division This compound This compound This compound->Mps1_Inhibition Causes SAC_Inactivation SAC Inactivation Mps1_Inhibition->SAC_Inactivation Leads to Mitotic_Catastrophe Mitotic Catastrophe (Aneuploidy) SAC_Inactivation->Mitotic_Catastrophe Induces Cell_Death Tumor Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.

General Experimental Workflow for In Vitro Anti-Proliferation Assay

In_Vitro_Workflow Start Start Cell_Seeding Seed Cells (1k-5k/well) Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Incubation_24h->Compound_Treatment Incubation_96h Incubate 96 hours Compound_Treatment->Incubation_96h Fix_Stain Fix & Stain (Crystal Violet) Incubation_96h->Fix_Stain Data_Analysis Analyze Data (IC50) Fix_Stain->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro anti-proliferative activity.

Logical Relationship of Preclinical Evaluation

Preclinical_Evaluation_Logic Target_ID Target ID (Mps1) Biochemical_Assay Biochemical Assay (Potency & Selectivity) Target_ID->Biochemical_Assay Cellular_Assay Cellular Assay (Proliferation) Biochemical_Assay->Cellular_Assay In_Vivo_PK In Vivo PK (Mouse, Rat) Cellular_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cellular_Assay->In_Vivo_Efficacy In_Vivo_PK->In_Vivo_Efficacy Clinical_Development Clinical Development In_Vivo_Efficacy->Clinical_Development

Caption: The logical progression of preclinical evaluation for this compound.

References

Kinase Selectivity Profile of BAY1217389: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY1217389, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase. The document details the quantitative kinase inhibition data, the experimental methodologies used for its determination, and the signaling pathway context of its primary target.

Executive Summary

This compound is an orally bioavailable small molecule inhibitor that targets Mps1, a serine/threonine kinase crucial for the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis.[1][2] It exhibits high potency for Mps1 with an IC50 value in the low nanomolar range.[3][4] While demonstrating excellent overall selectivity, this compound shows some activity against a limited number of other kinases at higher concentrations. This guide presents the detailed kinase selectivity data, the protocols for the assays used to generate this data, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of this compound

The following tables summarize the quantitative data on the kinase inhibitory activity of this compound against its primary target, Mps1, and a panel of other kinases.

Table 1: Potency of this compound against the Primary Target Kinase

TargetAssay TypeIC50 (nmol/L)
Mps1 (TTK)Biochemical (Cell-free)0.63 ± 0.27

Table 2: Off-Target Kinase Selectivity Profile of this compound

KinaseInhibition/Binding Range (nmol/L)
< 10 PDGFRβ
10 - 100 Kit
100 - 1,000 CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5

Data compiled from biochemical assays.[3][4]

Signaling Pathway Context

This compound's primary mechanism of action is the inhibition of Mps1 kinase, which leads to the inactivation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[5][6] Inhibition of Mps1 abrogates this checkpoint, causing premature entry into anaphase, chromosomal missegregation, and ultimately, cell death in rapidly dividing cancer cells.[1][7]

Spindle_Assembly_Checkpoint cluster_Mitosis Mitotic Progression cluster_Inhibition Pharmacological Intervention Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates SAC_Complex Spindle Assembly Checkpoint (SAC) Complex Assembly Mps1->SAC_Complex promotes APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Complex->APC_C inhibits Anaphase Anaphase Entry APC_C->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of this compound are provided below.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of Mps1 kinase activity by this compound in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Dilute recombinant human Mps1 kinase to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

    • Prepare a solution of biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP in assay buffer.[8]

    • Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add Mps1 kinase and this compound dilutions to a low-volume 384-well plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

TR_FRET_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Compound, Substrate, ATP, Antibodies) Start->Reagent_Prep Dispense_Kinase_Compound Dispense Kinase and this compound into 384-well plate Reagent_Prep->Dispense_Kinase_Compound Pre_incubation Pre-incubation (15 min) Dispense_Kinase_Compound->Pre_incubation Add_Substrate_ATP Add Substrate/ATP to initiate reaction Pre_incubation->Add_Substrate_ATP Kinase_Reaction Kinase Reaction Incubation Add_Substrate_ATP->Kinase_Reaction Stop_Reaction Stop Reaction with EDTA Kinase_Reaction->Stop_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents Stop_Reaction->Add_Detection_Reagents Detection_Incubation Detection Incubation Add_Detection_Reagents->Detection_Incubation Read_Plate Read Plate (TR-FRET Reader) Detection_Incubation->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the TR-FRET based biochemical kinase inhibition assay.
Cellular Proliferation Assay (Crystal Violet Staining)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed adherent cancer cells (e.g., HeLa-MaTu) in 96-well plates at a density of 1,000 to 5,000 cells per well in a suitable culture medium supplemented with 10% Fetal Calf Serum (FCS).[4]

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells in quadruplicate with the compound dilutions.[4] Include a vehicle control (e.g., DMSO).

    • Incubate for 96 hours.[4]

  • Staining and Quantification:

    • Fix the cells with a solution like glutaraldehyde.[4]

    • Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes at room temperature.

    • Wash the plates thoroughly with water to remove excess stain.

    • Air dry the plates.

    • Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium citrate in ethanol).

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.[4]

Crystal_Violet_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound dilutions Incubation_24h->Compound_Treatment Incubation_96h Incubate for 96h Compound_Treatment->Incubation_96h Fixation Fix cells (e.g., Glutaraldehyde) Incubation_96h->Fixation Staining Stain with Crystal Violet Fixation->Staining Washing Wash to remove excess stain Staining->Washing Drying Air dry the plate Washing->Drying Solubilization Solubilize stain Drying->Solubilization Absorbance_Reading Read Absorbance (570-590 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 determination) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the cellular proliferation assay using crystal violet staining.
Spindle Assembly Checkpoint (SAC) Activity Assay

This cellular mechanistic assay evaluates the ability of this compound to abrogate the SAC, which is artificially activated by a microtubule-destabilizing agent like nocodazole.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa) to an appropriate confluency.

    • Treat cells with nocodazole to induce mitotic arrest by activating the SAC. The concentration and duration of nocodazole treatment should be optimized for the specific cell line (e.g., 50-100 ng/mL for 10-16 hours).[9][10]

    • Co-treat or subsequently treat the nocodazole-arrested cells with various concentrations of this compound.

  • Analysis of Mitotic Breakthrough:

    • Monitor the cells for signs of premature exit from mitosis ("mitotic breakthrough"), which is characterized by the decondensation of chromosomes and reformation of a nuclear envelope without proper chromosome segregation.[3][4]

    • This can be assessed by live-cell imaging or by fixing the cells at different time points and analyzing their morphology and nuclear status using fluorescence microscopy after staining with a DNA dye (e.g., DAPI).

  • Quantification of Multinuclearity and Cell Death:

    • Following treatment, fix and stain the cells to visualize the nuclei.

    • Quantify the percentage of multinucleated cells, a hallmark of mitotic catastrophe resulting from SAC abrogation.[3][4]

    • Assess cell death using standard viability assays (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).

SAC_Activity_Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Nocodazole_Treatment Treat with Nocodazole to induce mitotic arrest (activate SAC) Cell_Culture->Nocodazole_Treatment BAY1217389_Treatment Treat with this compound Nocodazole_Treatment->BAY1217389_Treatment Monitor_Mitotic_Breakthrough Monitor for Mitotic Breakthrough (Live-cell imaging or fixed-cell microscopy) BAY1217389_Treatment->Monitor_Mitotic_Breakthrough Fix_Stain Fix and Stain cells (e.g., DAPI) Monitor_Mitotic_Breakthrough->Fix_Stain Quantify_Multinuclearity Quantify Multinucleated Cells Fix_Stain->Quantify_Multinuclearity Assess_Cell_Death Assess Cell Death (e.g., Flow Cytometry) Quantify_Multinuclearity->Assess_Cell_Death End End Assess_Cell_Death->End

References

Methodological & Application

Application Notes and Protocols for BAY1217389 in Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1217389 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1/TTK).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many types of cancer, Mps1 is overexpressed, contributing to genomic instability and tumor progression. This compound selectively binds to and inhibits the activity of Mps1, leading to the inactivation of the SAC.[1][2] This forces tumor cells into premature mitosis, causing chromosomal misalignment, missegregation, and ultimately, cell death.[1][2]

These application notes provide detailed protocols for utilizing this compound in preclinical tumor xenograft models, both as a monotherapy and in combination with other agents like paclitaxel.

Mechanism of Action: Mps1 Inhibition and SAC Abrogation

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 kinase is a central component of the SAC. When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of proteins that hold sister chromatids together.

This compound inhibits Mps1 kinase activity, preventing the phosphorylation of its downstream targets. This disrupts the formation of the MCC, leading to the premature activation of the APC/C. As a result, cells with unattached chromosomes proceed into anaphase, leading to severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death.

BAY1217389_Mechanism_of_Action This compound Mechanism of Action cluster_Mitosis Mitosis Unattached Kinetochores Unattached Kinetochores Mps1_active Active Mps1 Unattached Kinetochores->Mps1_active activates MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) Mps1_active->MCC promotes formation APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase initiates Cell_Death Mitotic Catastrophe & Cell Death Anaphase->Cell_Death This compound This compound This compound->Mps1_active inhibits

Caption: this compound inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound as a monotherapy and in combination with paclitaxel in various tumor xenograft models.

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
NCI-H1299 (NSCLC) This compound3 mg/kg, p.o., 2QD, 2 days on/5 days offModerate efficacy as monotherapy[4]
Paclitaxel20 mg/kg, i.v., QD, 1 day on/6 days offModerate efficacy as monotherapy[4]
This compound + PaclitaxelCombination of above schedulesStrongly improved efficacy over monotherapy [4]
LU387 (Patient-Derived NSCLC) This compound3 mg/kg, p.o., 2QD, 2 days on/5 days offModerate efficacy as monotherapy[4]
Paclitaxel20 mg/kg, i.v., QD, 1 day on/6 days offModerate efficacy as monotherapy[4]
This compound + PaclitaxelCombination of above schedulesStrongly improved efficacy over monotherapy [4]
A2780cis (Ovarian) This compound (as BAY1161909)2.5 mg/kg, p.o., 2QD for 2 daysAnalysis of polyploidy and multinuclearity[5]
Paclitaxel24 mg/kg, i.v., onceAnalysis of polyploidy and multinuclearity[5]
This compound (as BAY1161909) + Paclitaxel1 mg/kg p.o. 2QD for 2 days + 24 mg/kg i.v. onceAnalysis of polyploidy and multinuclearity[5]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Tumor Xenografts

This protocol describes the general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.[1][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Trypan blue solution

  • Matrigel (optional, recommended for poorly growing cell lines)

  • 6- to 8-week-old female athymic nude mice (e.g., NMRI nu/nu) or other suitable immunodeficient strain

  • 1 mL syringes

  • 27- or 30-gauge needles

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 70% ethanol or iodine solution

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture tumor cells in complete medium until they reach 70-80% confluency.[1]

    • Harvest the cells by trypsinization and neutralize with complete medium.

    • Centrifuge the cell suspension at approximately 1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.[6]

    • Resuspend the cells in a known volume of sterile PBS or serum-free medium.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to the desired density (e.g., 1-5 x 10⁷ cells/mL). For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rates.[6] Keep the cell suspension on ice.

  • Animal Preparation and Injection:

    • Allow mice to acclimatize for at least one week before the procedure.

    • Anesthetize the mice according to approved institutional protocols.

    • Shave the injection site (typically the right flank) and sterilize the skin with 70% ethanol or an iodine solution.[1]

    • Draw the cell suspension (typically 100-200 µL, containing the desired number of cells, e.g., 3 x 10⁶) into a 1 mL syringe fitted with a 27- or 30-gauge needle.[1][6]

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Tumor Monitoring:

    • Monitor the animals regularly for tumor growth.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[1]

    • Treatment can typically begin when tumors reach a volume of 50-150 mm³.[1][6]

Protocol 2: Preparation and Administration of this compound

This compound is orally bioavailable.[1] The following protocol describes the preparation of a formulation for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles

Formulation 1 (Suspension): [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution until a uniform suspension is formed. Gentle heating or sonication may be used to aid dissolution.[5]

Formulation 2 (Clear Solution): [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

Administration:

  • Administer the prepared formulation to mice via oral gavage using an appropriate gavage needle.

  • The dosing volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).

Protocol 3: Combination Therapy with Paclitaxel

This compound has shown synergistic effects when combined with paclitaxel.[3][8]

Materials:

  • Tumor-bearing mice (prepared as in Protocol 1)

  • This compound formulation (prepared as in Protocol 2)

  • Paclitaxel for injection

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol, or a commercially available formulation)

  • Sterile saline for dilution

  • Intravenous (i.v.) injection supplies (e.g., insulin syringes)

Procedure:

  • Randomize tumor-bearing mice into treatment groups (e.g., Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).

  • This compound Administration: Administer this compound orally according to the desired schedule (e.g., twice daily for 2 consecutive days, followed by 5 days off).[4][9]

  • Paclitaxel Administration: Prepare the paclitaxel solution according to the manufacturer's instructions. Administer paclitaxel via the desired route (e.g., intravenously) and schedule (e.g., once weekly).[4]

  • Monitoring:

    • Monitor tumor volumes and body weights of the animals regularly throughout the study.

    • Observe the animals for any signs of toxicity.

Experimental Workflow

Experimental_Workflow Xenograft Study Workflow Cell_Culture 1. Tumor Cell Culture Cell_Prep 2. Cell Preparation & Counting Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, this compound, Paclitaxel, Combination) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

References

Application Notes and Protocols: BAY1217389 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the experimental design for the combination therapy of BAY1217389, a selective inhibitor of the monopolar spindle 1 (MPS1) kinase, and paclitaxel, a microtubule-stabilizing agent. Preclinical studies have demonstrated a synergistic effect between these two compounds, leading to enhanced anti-tumor activity, even in paclitaxel-resistant models.[1][2] This synergy is attributed to their distinct but complementary mechanisms of action targeting mitotic progression.

This compound Mechanism of Action: this compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase MPS1.[3] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis.[1] By inhibiting MPS1, this compound abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, and ultimately, cell death (mitotic catastrophe).[1][3]

Paclitaxel Mechanism of Action: Paclitaxel is a well-established chemotherapeutic agent that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. This disruption of microtubule dynamics activates the SAC, causing a prolonged mitotic arrest and subsequent apoptosis.

Synergistic Rationale: The combination of this compound and paclitaxel creates a potent anti-cancer strategy. Paclitaxel arrests cells in mitosis by stabilizing microtubules and activating the SAC. The subsequent administration of this compound overrides this SAC-mediated arrest, forcing the cells to exit mitosis with aberrant chromosome segregation, leading to a higher rate of mitotic catastrophe and cell death than either agent alone.[1][2][4]

Data Presentation

In Vitro Efficacy of this compound
ParameterValueReference
Target Monopolar Spindle 1 (MPS1) Kinase[5]
IC₅₀ (Biochemical Assay) < 10 nM[5]
Cellular Proliferation IC₅₀ (Median) 6.7 nM[6]
Cellular Proliferation IC₅₀ (Range) 3 to >300 nM[6]
Clinical Trial Overview (Phase I - NCT02366949)
ParameterDetailsReference
Study Population Patients with advanced solid tumors[1][7]
This compound Dosing Oral, twice daily, 2-days-on/5-days-off[1][7]
Paclitaxel Dosing 90 mg/m² intravenously, weekly on days 1, 8, and 15 of a 28-day cycle[1][7]
Maximum Tolerated Dose (MTD) of this compound 64 mg twice daily (in combination with paclitaxel)[1][8]
Dose-Limiting Toxicities (DLTs) Primarily hematologic (55.6%)[1][8]
Common Adverse Events Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%)[1][8]
Overall Confirmed Response Rate 31.6% (in evaluable patients)[1]

Signaling Pathway and Experimental Workflow Diagrams

G Synergistic Mechanism of this compound and Paclitaxel cluster_0 Paclitaxel Action cluster_1 This compound Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules SAC_Activation Spindle Assembly Checkpoint (SAC) Activated Microtubules->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest SAC_Inactivation Spindle Assembly Checkpoint (SAC) Inactivated SAC_Activation->SAC_Inactivation This compound Overrides Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Premature_Anaphase Premature Anaphase Entry Mitotic_Arrest->Premature_Anaphase Forced Mitotic Exit This compound This compound MPS1 MPS1 Kinase This compound->MPS1 Inhibits Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Mitotic_Catastrophe Mitotic Catastrophe Chromosome_Missegregation->Mitotic_Catastrophe

Caption: Synergistic action of Paclitaxel and this compound on the cell cycle.

G In Vitro Synergy Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound and/or Paclitaxel (Single agents and combinations) seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., Crystal Violet, MTT) incubate->viability_assay data_analysis Data Analysis: - IC50 Determination - Combination Index (CI) Calculation viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of drug synergy.

G In Vivo Xenograft Study Workflow start Start implant_tumors Subcutaneously Implant Tumor Cells into Nude Mice start->implant_tumors tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) implant_tumors->tumor_growth randomize Randomize Mice into Treatment Groups: - Vehicle Control - this compound alone - Paclitaxel alone - Combination tumor_growth->randomize treatment Administer Treatment According to Schedule randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor Repeatedly endpoint Endpoint: - Tumor Growth Inhibition (TGI) - Survival Analysis monitor->endpoint end End endpoint->end

Caption: Workflow for in vivo xenograft model evaluation.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and paclitaxel, and to assess the synergistic effect of the combination in a cancer cell line (e.g., HeLa, HCT-116).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Glutaraldehyde solution (1% in PBS)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.[5][6]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in complete growth medium.

    • For combination studies, prepare a matrix of concentrations for both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control).

    • Incubate for 96 hours at 37°C, 5% CO₂.[6]

  • Cell Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Fix the cells by adding 50 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.

    • Wash the plates three times by immersing in a container of deionized water and blotting dry.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates by immersing in deionized water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Quantification:

    • Add 100 µL of Sorensen's buffer to each well to solubilize the stain.

    • Incubate on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ values for each drug using a non-linear regression (four-parameter logistic) model.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot for Spindle Assembly Checkpoint Proteins

Objective: To assess the effect of this compound and paclitaxel on the expression and phosphorylation of key mitotic and SAC proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Culture and treat cells with this compound, paclitaxel, or the combination for the desired time.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel combination therapy in a murine xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Cancer cell line for implantation (e.g., HCT-116, A2780cis)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Paclitaxel formulation for intravenous injection

  • Vehicle controls

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the respective vehicles for both drugs.

    • This compound Monotherapy Group: Administer this compound orally according to the desired dose and schedule.

    • Paclitaxel Monotherapy Group: Administer paclitaxel intravenously at the desired dose and schedule.

    • Combination Therapy Group: Administer both this compound and paclitaxel according to the established schedule. A preclinical study used paclitaxel (24 mg/kg, i.v., once) in combination with an MPS1 inhibitor (p.o., twice daily for 2 days).[5]

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x length x width²).

    • Monitor mouse body weight and overall health as indicators of toxicity.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

    • If applicable, perform a survival analysis (Kaplan-Meier).

References

Application Notes and Protocols for Studying Spindle Assembly Checkpoint Signaling Using BAY1217389

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1217389 is a potent and highly selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1), a serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] In many cancer cells, MPS1 is overexpressed, contributing to their survival despite chromosomal instability.[4]

Inhibition of MPS1 by this compound inactivates the SAC, leading to a premature exit from mitosis, even in the presence of unattached chromosomes. This results in severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][3][4][5] These application notes provide detailed protocols for utilizing this compound to study SAC signaling and its consequences in cancer cells.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Lines/ConditionsReference
Biochemical IC50 0.63 ± 0.27 nMCell-free MPS1 kinase assay[3]
Cellular IC50 (Proliferation) Median: 6.7 nM (Range: 3 to >300 nM)Various tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR)[3]
Table 2: Selectivity of this compound Against Other Kinases
KinaseBinding AffinityReference
PDGFRβ<10 nM[3]
Kit10 - 100 nM[3]
CLK1, CLK2, CLK4100 - 1,000 nM[3]
JNK1, JNK2, JNK3100 - 1,000 nM[3]
LATS1, MAK, MAPKAP2, MERTK100 - 1,000 nM[3]
p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5100 - 1,000 nM[3]
Table 3: Clinical Trial Information for this compound (NCT02366949)
ParameterDetailsReference
Phase Phase I[2][6]
Status Completed[2]
Indication Advanced solid tumors[2][6]
Intervention This compound in combination with paclitaxel[5][6]
Maximum Tolerated Dose (MTD) 64 mg twice daily (in combination with paclitaxel)[1][6]
Dose-Limiting Toxicities Primarily hematologic toxicities[1][6]
Observed Responses Confirmed responses in 31.6% of evaluable patients[1][6]

Signaling Pathways and Experimental Workflows

Spindle_Assembly_Checkpoint_Signaling Spindle Assembly Checkpoint (SAC) Signaling Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 Phosphorylates AuroraB Aurora B AuroraB->MPS1 Recruits & Activates Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits Cdc20 Cdc20 Bub1_Bub3->Cdc20 Inhibits MCC Mitotic Checkpoint Complex (MCC) Bub1_Bub3->MCC Mad1_Mad2->Cdc20 Inhibits Mad1_Mad2->MCC Cdc20->MCC APC_C APC/C Securin Securin APC_C->Securin Ubiquitylates for degradation Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Triggers MCC->APC_C Inhibits This compound This compound This compound->MPS1 Inhibits

Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway and the point of intervention by this compound.

Experimental_Workflow Experimental Workflow for Studying this compound Effects cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment immunofluorescence Immunofluorescence (Mad2, BubR1 localization) treatment->immunofluorescence western_blot Western Blot (p-Histone H3, SAC proteins) treatment->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry live_cell_imaging Live-Cell Imaging (Mitotic Slippage) treatment->live_cell_imaging viability_assay Cell Viability Assay (Crystal Violet) treatment->viability_assay data_analysis Data Analysis and Interpretation immunofluorescence->data_analysis western_blot->data_analysis flow_cytometry->data_analysis live_cell_imaging->data_analysis viability_assay->data_analysis

Caption: A general experimental workflow for investigating the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • Glutaraldehyde solution (1% in PBS)

  • Sorenson's glycine buffer (0.1 M glycine, 0.1 M NaCl, pH 10.5 with NaOH) or 10% acetic acid

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[1][7]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[1]

  • Carefully remove the medium and wash the cells once with 200 µL of PBS.

  • Fix the cells by adding 100 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.[1]

  • Wash the plate three times with deionized water and allow it to air dry completely.

  • Stain the cells by adding 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate thoroughly with deionized water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of Sorenson's glycine buffer or 10% acetic acid to each well and incubate on a shaker for 15-30 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence for Spindle Assembly Checkpoint Proteins

This protocol is for visualizing the localization of key SAC proteins, such as Mad2 and BubR1, at the kinetochores.

Materials:

  • Cancer cell line of interest grown on coverslips

  • Complete cell culture medium

  • This compound

  • Nocodazole (optional, to enrich for mitotic cells)

  • Pre-extraction buffer (e.g., 0.5% Triton X-100 in PHEM buffer)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibodies (e.g., rabbit anti-Mad2, mouse anti-BubR1)

  • Secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI or Hoechst stain for DNA

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for the appropriate time. A co-treatment with a microtubule-depolymerizing agent like nocodazole can be used to arrest cells in mitosis and observe the effect of this compound on SAC protein localization at unattached kinetochores.

  • (Optional) Pre-extract soluble proteins by incubating the coverslips in pre-extraction buffer for 1-2 minutes on ice.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-Mad2 at 1:500, anti-BubR1 at 1:1000) overnight at 4°C in a humidified chamber.[8]

  • Wash the cells three times with PBST (PBS with 0.1% Tween 20).

  • Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images.

Western Blotting for Mitotic Markers and SAC Proteins

This protocol is for analyzing the protein levels of mitotic markers (e.g., phospho-Histone H3) and SAC components.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-Bub1, rabbit anti-Mad2, mouse anti-β-actin or -tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in a culture dish and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations and for the indicated times.

  • Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., anti-phospho-Histone H3 at 1:1000, anti-Bub1 at 1:1000, anti-Mad2 at 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Live-Cell Imaging to Monitor Mitotic Progression and Slippage

This protocol allows for the real-time visualization of mitotic events in cells treated with this compound.

Materials:

  • Cancer cell line stably expressing a fluorescent mitotic marker (e.g., H2B-GFP or H2B-RFP)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

  • This compound

  • Image analysis software

Procedure:

  • Seed the fluorescently labeled cells in a glass-bottom imaging dish.

  • Allow the cells to adhere and grow for 24 hours.

  • Just before imaging, replace the medium with fresh, pre-warmed imaging medium containing this compound at the desired concentration. Include a vehicle control.

  • Place the dish on the microscope stage within the environmental chamber.

  • Acquire time-lapse images every 5-15 minutes for a period of 24-48 hours. Use both phase-contrast/DIC and fluorescence channels.

  • Analyze the acquired images to determine:

    • The duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic slippage).

    • The fate of mitotic cells (e.g., successful division, mitotic arrest, mitotic slippage, or cell death). Mitotic slippage is characterized by the decondensation of chromosomes without cytokinesis.[9][10]

  • Quantify the percentage of cells undergoing each fate in the treated and control populations.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptosis.

References

Application of BAY1217389 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-HTS-001

Introduction

BAY1217389 is a highly potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1, also known as TTK).[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In numerous cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[2] Inhibition of Mps1 by this compound leads to the inactivation of the SAC, resulting in accelerated mitosis, chromosomal misalignment, and ultimately, cell death through mitotic catastrophe.[1][2] These characteristics make this compound an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel Mps1 inhibitors.

This document provides detailed protocols for the use of this compound as a reference compound in both biochemical and cell-based high-throughput screening assays.

Mechanism of Action

This compound selectively binds to the ATP-binding site of Mps1 kinase, inhibiting its catalytic activity.[3] This prevents the phosphorylation of downstream SAC proteins, leading to a failure to halt the cell cycle in the presence of unattached kinetochores. The consequence is premature entry into anaphase, severe chromosomal segregation errors, and subsequent apoptosis or aneuploidy-induced cell death.

cluster_0 Mitosis Unattached Kinetochores Unattached Kinetochores Mps1 Kinase Mps1 Kinase Unattached Kinetochores->Mps1 Kinase activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1 Kinase->Spindle Assembly Checkpoint (SAC) activates Anaphase Anaphase Mps1 Kinase->Anaphase premature entry Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Cell Cycle Arrest Cell Cycle Arrest Spindle Assembly Checkpoint (SAC)->Cell Cycle Arrest maintains Anaphase-Promoting Complex/Cyclosome (APC/C)->Anaphase triggers Aneuploidy & Cell Death Aneuploidy & Cell Death Anaphase->Aneuploidy & Cell Death This compound This compound This compound->Mps1 Kinase inhibits

Figure 1: Simplified signaling pathway of Mps1 in the Spindle Assembly Checkpoint and the inhibitory effect of this compound.

Application in High-Throughput Screening

In HTS campaigns, this compound serves as an essential positive control for Mps1 inhibition. Its high potency and selectivity ensure a robust and reliable benchmark for comparing the activity of test compounds. Key applications include:

  • Assay Validation: Establishing the dynamic range and sensitivity of the HTS assay.

  • Quality Control: Monitoring the day-to-day performance and reproducibility of the screen.

  • Hit Confirmation: Comparing the potency of primary hits to a known Mps1 inhibitor.

  • Mechanism of Action Studies: Differentiating between ATP-competitive and non-ATP-competitive inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.

Biochemical Assay Data
Target
Assay Type
Substrate
ATP Concentration
IC₅₀
Reference
Mps1 (recombinant human)
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Biotinylated peptide
10 µM
<10 nM
[3]
Mps1
Cell-free assay
Not specified
Not specified
0.63 ± 0.27 nM
[1]
Cell-Based Assay Data
Cell Line
Assay Type
Endpoint
IC₅₀
Reference
Various tumor cell lines
Proliferation Assay
Cell Viability (Crystal Violet Staining)
Median IC₅₀ of 6.7 nM (range 3 to >300 nM)
[1]

Experimental Protocols

Protocol 1: Biochemical HTS Assay for Mps1 Kinase Inhibition (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of Mps1 kinase activity.

cluster_1 TR-FRET Assay Workflow A Dispense Mps1 Kinase and Test Compound/ This compound (Control) B Pre-incubation (15 min) A->B C Add ATP and Biotinylated Peptide Substrate B->C D Kinase Reaction (e.g., 60 min at RT) C->D E Add Detection Reagents (Eu-labeled anti-phospho Ab & SA-XL665) D->E F Incubation (e.g., 60 min at RT) E->F G Read TR-FRET Signal on Plate Reader F->G

Figure 2: Experimental workflow for the Mps1 TR-FRET biochemical assay.

Materials and Reagents:

  • Recombinant human Mps1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2)[3]

  • ATP

  • Kinase assay buffer

  • Europium (Eu)-labeled anti-phosphopeptide antibody

  • Streptavidin-XL665 (SA-XL665)

  • This compound (for positive control)

  • DMSO (for compound dilution)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) in DMSO. Prepare test compounds similarly.

  • Reagent Preparation: Prepare working solutions of Mps1 kinase, ATP, and biotinylated peptide substrate in kinase assay buffer.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of test compounds, this compound dilutions, or DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme Addition: Add Mps1 kinase solution to all wells and pre-incubate for 15 minutes at room temperature.[3]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (final concentration e.g., 10 µM) and biotinylated peptide substrate to all wells.[3]

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction and initiate detection by adding a mixture of Eu-labeled anti-phosphopeptide antibody and SA-XL665.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data using a 4-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based HTS Assay for Mps1 Inhibition (Cell Proliferation)

This protocol describes a cell proliferation assay using crystal violet staining to measure the anti-proliferative effects of Mps1 inhibitors.

cluster_2 Cell Proliferation Assay Workflow A Seed Cells in 96-well Plates (1,000-5,000 cells/well) B Incubate for 24 hours A->B C Treat with Serial Dilutions of Test Compounds/ This compound B->C D Incubate for 96 hours C->D E Fix Cells with Glutaraldehyde D->E F Stain with Crystal Violet E->F G Wash and Solubilize the Dye F->G H Read Absorbance on Plate Reader G->H

References

Application Notes and Protocols for Establishing Paclitaxel-Resistant Cancer Models and Reversal of Resistance with BAY1217389

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance is a significant clinical challenge. These application notes provide a comprehensive guide to establishing paclitaxel-resistant cancer cell line models and utilizing the selective Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY1217389, to overcome this resistance. This compound acts by abrogating the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] Paclitaxel treatment activates the SAC, leading to mitotic arrest.[2] In contrast, MPS1 inhibition by this compound forces cells to exit mitosis prematurely, irrespective of chromosomal alignment, leading to mitotic catastrophe and cell death, a mechanism that has shown synergy with paclitaxel even in resistant settings.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the establishment of paclitaxel resistance and the effect of this compound.

Cell LineDrugIC50 (nM)Resistance Index (RI)
Parental Cancer Cell Line (e.g., MCF-7)Paclitaxel5-
Paclitaxel-Resistant Cell Line (e.g., MCF-7/PTX-R)Paclitaxel15030

Table 1: Representative data for the establishment of a paclitaxel-resistant cancer cell line. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Cell LineTreatmentPaclitaxel IC50 (nM)
Paclitaxel-Resistant (MCF-7/PTX-R)Paclitaxel alone150
Paclitaxel-Resistant (MCF-7/PTX-R)Paclitaxel + this compound (10 nM)25

Table 2: Representative data demonstrating the reversal of paclitaxel resistance by this compound. The addition of a low dose of this compound significantly reduces the IC50 of paclitaxel in the resistant cell line.

CompoundTargetIC50 (nM)
This compoundMPS1 Kinase<10

Table 3: Potency of this compound as a selective MPS1 inhibitor.[3]

Experimental Protocols

Protocol 1: Establishment of a Paclitaxel-Resistant Cancer Cell Line

This protocol describes the generation of a paclitaxel-resistant cancer cell line using a stepwise dose-escalation method.

Materials:

  • Parental cancer cell line (e.g., MCF-7, OVCAR-8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel (stock solution in DMSO)

  • Cell culture flasks, plates, and consumables

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for IC50 determination

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Initial IC50 Determination:

    • Seed the parental cancer cell line in 96-well plates at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of paclitaxel (e.g., 0.1 nM to 1 µM) for 72 hours.

    • Determine cell viability using a suitable assay (e.g., MTT) and calculate the IC50 value of paclitaxel for the parental cell line.

  • Induction of Resistance:

    • Culture the parental cells in a flask with complete medium containing paclitaxel at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.

    • Once the cells are confluent, passage them and increase the paclitaxel concentration by 1.5 to 2-fold.

    • Repeat this stepwise increase in paclitaxel concentration over several months. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating the dose.

  • Characterization of the Resistant Cell Line:

    • After establishing a cell line that can proliferate in a significantly higher concentration of paclitaxel (e.g., 20-50 times the parental IC50), determine the new IC50 of paclitaxel for this resistant cell line using the same method as in step 1.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Reversal of Paclitaxel Resistance with this compound

This protocol details the in vitro assessment of this compound's ability to re-sensitize paclitaxel-resistant cancer cells to paclitaxel.

Materials:

  • Established paclitaxel-resistant cancer cell line (from Protocol 1)

  • Parental cancer cell line (as a control)

  • Complete cell culture medium

  • Paclitaxel (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed both the parental and paclitaxel-resistant cell lines in 96-well plates at their optimal seeding density.

  • Drug Treatment:

    • Prepare a serial dilution of paclitaxel.

    • Prepare a fixed, low concentration of this compound (e.g., 10 nM, which is below its single-agent IC50 for most cell lines).

    • Treat the cells with:

      • Paclitaxel alone (serial dilution)

      • This compound alone (at the fixed concentration)

      • A combination of the fixed concentration of this compound and the serial dilution of paclitaxel.

      • Vehicle control (DMSO).

  • Cell Viability Assessment:

    • Incubate the cells for 72 hours.

    • Determine cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the IC50 of paclitaxel for both cell lines in the presence and absence of this compound.

    • Compare the IC50 values to determine the extent of resistance reversal. A significant decrease in the paclitaxel IC50 in the resistant cell line when combined with this compound indicates successful re-sensitization.

Mandatory Visualizations

G cluster_0 Paclitaxel-Sensitive Cancer Cell cluster_1 Paclitaxel-Resistant Cancer Cell Paclitaxel_S Paclitaxel Microtubules_S Microtubule Stabilization Paclitaxel_S->Microtubules_S SAC_S Spindle Assembly Checkpoint (SAC) Activation Microtubules_S->SAC_S Mitotic_Arrest_S Mitotic Arrest SAC_S->Mitotic_Arrest_S Apoptosis_S Apoptosis Mitotic_Arrest_S->Apoptosis_S Paclitaxel_R Paclitaxel Microtubules_R Microtubule Stabilization Paclitaxel_R->Microtubules_R SAC_R SAC Activation Microtubules_R->SAC_R Bypass_R Mitotic Slippage/ Checkpoint Bypass SAC_R->Bypass_R Survival_R Cell Survival and Proliferation Bypass_R->Survival_R

Figure 1: Mechanism of paclitaxel action and resistance.

G cluster_0 Combination Therapy in Paclitaxel-Resistant Cell Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules This compound This compound MPS1 MPS1 Kinase This compound->MPS1 SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC MPS1->SAC Activates Mitotic_Exit Premature Mitotic Exit SAC->Mitotic_Exit Inhibits Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Exit->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Figure 2: Synergy of this compound and paclitaxel.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Reversal of Resistance Start Parental Cell Line IC50_1 Determine Initial Paclitaxel IC50 Start->IC50_1 Culture Culture with stepwise increasing Paclitaxel conc. IC50_1->Culture IC50_2 Determine Final Paclitaxel IC50 Culture->IC50_2 Resistant_Line Paclitaxel-Resistant Cell Line IC50_2->Resistant_Line Resistant_Line_2 Paclitaxel-Resistant Cell Line Treat Treat with Paclitaxel +/- this compound Resistant_Line_2->Treat Viability Assess Cell Viability Treat->Viability Analysis Calculate IC50 Shift Viability->Analysis

Figure 3: Experimental workflow overview.

References

BAY1217389 solubility and stock solution preparation for in vitro use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of stock solutions of BAY1217389, a potent and selective inhibitor of monopolar spindle 1 (MPS1) kinase, for in vitro research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase MPS1 (also known as TTK) with high potency (IC50 < 10 nM)[1]. MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis[2][3][4]. By inhibiting MPS1, this compound abrogates the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells[2][5]. These characteristics make this compound a valuable tool for studying mitotic regulation and a potential therapeutic agent in oncology.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC27H24F5N5O3
Molecular Weight561.50 g/mol [1]
AppearanceCrystalline solid[6]
Purity≥95%[6]
StorageStore powder at -20°C for up to 3 years.[1]
Solubility Data

For optimal results, it is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can reduce the solubility of this compound[5].

SolventSolubilityMolar Concentration (approx.)Notes
DMSO≥ 100 mg/mL[1][5]≥ 178.09 mM[1][5]Use fresh, moisture-free DMSO.[5]
Dimethylformamide (DMF)~25 mg/mL[6]~44.52 mM-
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[6]~0.45 mMAqueous solutions are not stable and should be prepared fresh daily.[6]

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration Stock Solution in DMSO (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.615 mg of this compound (Molecular Weight = 561.5 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed[1].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1].

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium. Mix well by gentle pipetting.

  • Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture plates to achieve the final experimental concentrations. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate solution.

  • Control: Ensure that a vehicle control (e.g., DMSO at the same final concentration as the highest concentration of this compound) is included in your experimental setup.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment.

Mandatory Visualizations

Signaling Pathway of this compound Action

BAY1217389_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Normal Progression Mitotic Catastrophe Mitotic Catastrophe Metaphase->Mitotic Catastrophe Premature Exit MPS1 MPS1 SAC Activation SAC Activation MPS1->SAC Activation Activates SAC Activation->Metaphase Arrests in This compound This compound This compound->MPS1

Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_Solvent Add Anhydrous DMSO Weigh_this compound->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Aid_Dissolution Gentle Warming / Sonication Check_Solubility->Aid_Dissolution No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Aid_Dissolution->Dissolve Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a concentrated stock solution of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BAY1217389 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of BAY1217389, a selective inhibitor of the serine/threonine kinase monopolar spindle 1 (MPS1), and the microtubule-stabilizing agent paclitaxel.[1]

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with paclitaxel?

A1: The combination of this compound and paclitaxel is based on a synergistic mechanism of action. Paclitaxel stabilizes microtubules, which activates the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis.[1] this compound is an inhibitor of MPS1, a key kinase in the SAC.[1] By inhibiting MPS1, this compound abrogates the SAC, forcing cells to exit mitosis prematurely despite the presence of paclitaxel-stabilized microtubules. This leads to severe chromosomal missegregation, mitotic catastrophe, and ultimately, enhanced cancer cell death.[1][2] Preclinical studies have shown that this combination can be effective even in paclitaxel-resistant cancer models.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an orally bioavailable, selective inhibitor of monopolar spindle 1 (MPS1), a serine/threonine kinase.[1] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By inhibiting MPS1, this compound inactivates the SAC, leading to an accelerated and uncontrolled exit from mitosis. This results in chromosomal misalignment and missegregation, ultimately causing cell death in rapidly dividing cancer cells.[1]

Q3: What were the key findings from the clinical trial of this compound and paclitaxel?

A3: A Phase I clinical trial (NCT02366949) evaluated the combination of this compound and paclitaxel in patients with advanced solid tumors.[3][4] The study established a maximum tolerated dose (MTD) for this compound at 64 mg twice daily on a 2-days-on/5-days-off schedule when combined with weekly paclitaxel.[4][5] However, the combination was associated with considerable overlapping toxicity, primarily hematologic toxicities such as neutropenia.[4][5] Due to the narrow therapeutic window and lack of a clear risk-benefit ratio, further clinical development of this specific combination was halted.[5]

Q4: What are the known toxicities associated with the this compound and paclitaxel combination?

A4: The primary dose-limiting toxicities observed in the clinical trial were hematologic, with neutropenia being the most common.[4][5] Other common toxicities included nausea, fatigue, and diarrhea.[5] These toxicities are expected to overlap with those of paclitaxel monotherapy, particularly myelosuppression.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during in vitro and in vivo experiments with this compound and paclitaxel.

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
High cell toxicity at low concentrations Overlapping cytotoxic effects of both agents.- Perform dose-response curves for each agent individually to determine the IC50. - Design a combination matrix with concentrations below the IC50 for each drug. - Consider sequential dosing: pre-treating with paclitaxel to induce mitotic arrest followed by this compound to force mitotic exit.
Lack of synergistic effect - Suboptimal drug concentrations. - Inappropriate dosing schedule (concurrent vs. sequential). - Cell line insensitivity.- Broaden the range of concentrations in your synergy matrix. - Test different schedules: 1) Paclitaxel followed by this compound, 2) this compound followed by paclitaxel, 3) Concurrent administration. - Confirm MPS1 expression and functional SAC in your cell line.
Difficulty in assessing mitotic catastrophe Inadequate endpoints or timing of analysis.- Use multiple assays: monitor for multinucleated cells, micronuclei formation, and aneuploidy. - Perform time-course experiments to capture the peak of mitotic arrest and subsequent aberrant exit. - Utilize live-cell imaging to visualize the mitotic process.
Drug precipitation in media Poor solubility of one or both compounds.- Ensure proper dissolution of drug powders in a suitable solvent (e.g., DMSO) before dilution in culture media. - Avoid high final concentrations of the solvent in the media. - Prepare fresh drug solutions for each experiment.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Excessive toxicity (weight loss, morbidity) Overlapping in vivo toxicities, particularly hematologic.- Reduce the dose of one or both agents. The clinical trial highlighted significant toxicity.[5] - Modify the dosing schedule: increase the interval between treatments or reduce the number of doses. - Provide supportive care, such as G-CSF for neutropenia, if ethically approved for the animal model.
Lack of enhanced anti-tumor efficacy - Suboptimal dosing or scheduling. - Tumor model resistance.- Based on the mechanism, a schedule of paclitaxel followed by this compound may be more effective. - Ensure the chosen xenograft model has a functional spindle assembly checkpoint. - Confirm drug delivery to the tumor tissue through pharmacokinetic analysis.
Inconsistent tumor growth inhibition Variability in drug administration or animal health.- Ensure consistent and accurate dosing for all animals. - Closely monitor animal health and exclude any outliers with pre-existing conditions. - Increase the number of animals per group to improve statistical power.

Data Presentation

Clinical Trial Dosage and Schedule
Drug Dosage Schedule Cycle Length
This compound 64 mg (MTD)Twice daily, 2-days-on/5-days-off28 days
Paclitaxel 90 mg/m²Intravenous, weekly on Days 1, 8, 1528 days

Data from the Phase I clinical trial NCT02366949.[3][5]

Preclinical In Vitro Data (Hypothetical Example for Guidance)
Cell Line This compound IC50 (nM) Paclitaxel IC50 (nM) Combination Index (CI) at ED50 *
OVCAR-3850.4
HeLa1270.6
A54915100.8

*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Synergy Assessment
  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Serially dilute the drugs in culture medium to the desired concentrations.

  • Treatment: Treat cells with a matrix of this compound and paclitaxel concentrations, both as single agents and in combination. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for at least two cell doublings (e.g., 72-96 hours).

  • Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human cancer cells subcutaneously.

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups: 1) Vehicle control, 2) this compound alone, 3) Paclitaxel alone, 4) this compound and paclitaxel combination.

  • Dosing: Administer drugs based on a predetermined schedule. For example, paclitaxel administered intravenously once a week, and this compound administered orally for two consecutive days following each paclitaxel dose.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Analysis: Compare tumor growth inhibition between the treatment groups. Analyze toxicity data (body weight changes, clinical signs).

Visualizations

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Drug Intervention cluster_2 Cellular Checkpoint Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase APC/C Activation Paclitaxel Paclitaxel Microtubule Dynamics Microtubule Dynamics Paclitaxel->Microtubule Dynamics Stabilizes This compound This compound MPS1 MPS1 This compound->MPS1 Inhibits Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Microtubule Dynamics->Spindle Assembly Checkpoint (SAC) Activates Spindle Assembly Checkpoint (SAC)->Metaphase Arrests MPS1->Spindle Assembly Checkpoint (SAC) Activates

Caption: Mechanism of action of this compound and paclitaxel.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Seeding Seed Cancer Cells Drug_Treatment Treat with this compound +/- Paclitaxel Cell_Seeding->Drug_Treatment Incubation Incubate (e.g., 72h) Drug_Treatment->Incubation Viability_Assay Assess Cell Viability Incubation->Viability_Assay Synergy_Analysis Calculate Combination Index Viability_Assay->Synergy_Analysis Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer Drugs Randomization->Dosing Monitoring Monitor Tumor Volume & Toxicity Dosing->Monitoring Endpoint_Analysis Analyze Tumor Growth Inhibition Monitoring->Endpoint_Analysis

Caption: Preclinical experimental workflow for combination studies.

Troubleshooting_Logic Start Start Experiment_Type In Vitro or In Vivo? Start->Experiment_Type In_Vitro_Issue Issue? Experiment_Type->In_Vitro_Issue In Vitro In_Vivo_Issue Issue? Experiment_Type->In_Vivo_Issue In Vivo High_Toxicity_Vitro High Toxicity In_Vitro_Issue->High_Toxicity_Vitro Toxicity No_Synergy No Synergy In_Vitro_Issue->No_Synergy Efficacy High_Toxicity_Vivo Excessive Toxicity In_Vivo_Issue->High_Toxicity_Vivo Toxicity No_Efficacy_Vivo No Efficacy In_Vivo_Issue->No_Efficacy_Vivo Efficacy Solution_Toxicity_Vitro - Lower concentrations - Sequential dosing High_Toxicity_Vitro->Solution_Toxicity_Vitro Solution_No_Synergy - Vary concentrations/schedule - Check cell line sensitivity No_Synergy->Solution_No_Synergy Solution_Toxicity_Vivo - Reduce dose - Modify schedule High_Toxicity_Vivo->Solution_Toxicity_Vivo Solution_No_Efficacy_Vivo - Optimize schedule - Confirm drug delivery No_Efficacy_Vivo->Solution_No_Efficacy_Vivo

Caption: Troubleshooting decision tree for combination experiments.

References

Technical Support Center: Investigating Acquired Resistance to BAY1217389

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to BAY1217389, a selective inhibitor of the serine/threonine kinase Mps1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, selective inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK), a key regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting Mps1, this compound inactivates the SAC, leading to an accelerated mitosis, chromosomal misalignment, and ultimately cell death (mitotic catastrophe) in cancer cells that overexpress Mps1.[1]

Q2: What is the reported potency of this compound?

In biochemical assays, this compound has an IC50 value of 0.63 ± 0.27 nmol/L.[2][3] In cellular proliferation assays, it exhibits a median IC50 of 6.7 nmol/L, with a range of 3 to >300 nmol/L depending on the cancer cell line.[2]

Q3: What are the known off-target effects of this compound?

This compound demonstrates high selectivity for Mps1. However, it has been shown to bind to PDGFRβ at concentrations below 10 nmol/L and to Kit at concentrations between 10 and 100 nmol/L.[2] Other kinases are inhibited at concentrations between 100 and 1,000 nmol/L.[2] In a clinical setting, hypophosphatemia has been suggested as a potential off-target effect, possibly related to PDGFR inhibition.[3]

Q4: What are the known mechanisms of acquired resistance to Mps1 inhibitors?

A primary mechanism of acquired resistance to Mps1 inhibitors is the emergence of point mutations in the Mps1 kinase domain. One of the most studied mutations is C604Y, which is located in the hinge loop region of the ATP-binding pocket.[4] This mutation can confer resistance to certain Mps1 inhibitors, such as NMS-P715 and Cpd-5, by sterically hindering inhibitor binding.[4] However, some inhibitors, like reversine, may retain activity against this mutant.[4] It is important to note that resistance can also arise from mechanisms that do not involve mutations in Mps1.

Q5: Is the C604Y mutation in Mps1 known to confer resistance to this compound?

The currently available information does not explicitly state whether the C604Y mutation in Mps1 confers resistance to this compound. Studies on this mutation have focused on other Mps1 inhibitors. Further experimental validation is required to determine the effect of the C604Y mutation on the efficacy of this compound.

Troubleshooting Guides

Guide 1: Generating this compound-Resistant Cell Lines

Problem: Difficulty in establishing a stable this compound-resistant cell line.

Possible Cause Recommended Solution
Initial drug concentration is too high, leading to excessive cell death. Start with a low concentration of this compound, typically around the IC20-IC30 of the parental cell line. This allows for the gradual selection of resistant clones.
Dose escalation is too rapid. Increase the drug concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration.[5]
Loss of resistance over time. Maintain a low level of this compound in the culture medium to apply continuous selective pressure. Regularly verify the IC50 of the resistant cell line compared to the parental line.
Heterogeneous population of resistant cells. Once a resistant population is established, perform single-cell cloning to isolate and characterize individual resistant clones.
Guide 2: Inconsistent IC50 Values in Cell Viability Assays

Problem: High variability in IC50 values for this compound across experiments.

Possible Cause Recommended Solution
Inconsistent cell seeding density. Ensure a single-cell suspension before plating and use a precise method for cell counting to maintain consistency across wells and plates.
Variations in drug preparation. Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to avoid degradation. Ensure thorough mixing.
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Assay timing and kinetics. The inhibitory effect of this compound is linked to mitosis. The timing of the viability assay readout can significantly impact the results. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Cell line instability or high passage number. Use cell lines with a consistent passage number and regularly check for phenotypic changes.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Other Mps1 Inhibitors

CompoundTargetAssay TypeIC50 (nmol/L)Cell Line(s)Reference
This compound Mps1Biochemical0.63 ± 0.27-[2][3]
This compound Cell ProliferationCellularMedian: 6.7 (Range: 3 to >300)Various Cancer Cell Lines[2]
NMS-P715Mps1 (Wild-Type)Cellular--[4]
NMS-P715Mps1 (C604Y)Cellular--[4]
Cpd-5Mps1 (Wild-Type)Cellular--[4]
Cpd-5Mps1 (C604Y)Cellular--[4]
ReversineMps1 (Wild-Type)Cellular--[4]
ReversineMps1 (C604Y)Cellular--[4]

Note: Specific IC50 values for NMS-P715, Cpd-5, and Reversine against wild-type and C604Y Mps1 are described in the referenced literature but not explicitly quantified in the provided search results.

Detailed Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[5][6]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile, tissue culture-treated flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 50%.

  • Initial Drug Exposure: Seed the parental cells at a low density and treat with a starting concentration of this compound equivalent to the IC20-IC30 of the parental line.

  • Culture and Monitoring: Maintain the cells in culture with the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells are actively proliferating in the presence of the drug, subculture them and increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Dose Escalation: Repeat step 4, allowing the cells to adapt and recover at each new concentration before the next increase. This process may take several months.

  • Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform the following characterizations:

    • Determine the new IC50 of the resistant cell line.

    • Analyze the expression and mutation status of Mps1.

    • Investigate other potential resistance mechanisms (e.g., drug efflux pump expression, activation of bypass signaling pathways).

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Parental and/or resistant cancer cell lines

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells per well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression analysis.

Visualizations

BAY1217389_Signaling_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Mitotic Catastrophe Mitotic Catastrophe Anaphase->Mitotic Catastrophe Premature entry due to This compound Mps1 Mps1 Mad2 Mad2 Mps1->Mad2 Activates BubR1 BubR1 Mps1->BubR1 Activates Cdc20 Cdc20 Mad2->Cdc20 Inhibits BubR1->Cdc20 Inhibits APC/C APC/C Cdc20->APC/C Activates APC/C->Anaphase Promotes This compound This compound This compound->Mps1 Inhibition Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: Signaling pathway of this compound action on the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization cluster_investigation Mechanism Investigation Parental_Cells Parental Cell Line Initial_Treatment Treat with low dose This compound (IC20-30) Parental_Cells->Initial_Treatment Dose_Escalation Gradual Dose Escalation Initial_Treatment->Dose_Escalation Resistant_Line Stable Resistant Cell Line Dose_Escalation->Resistant_Line IC50_Assay Determine IC50 Resistant_Line->IC50_Assay Sequencing Sequence Mps1 Resistant_Line->Sequencing Western_Blot Analyze Protein Expression Resistant_Line->Western_Blot Drug_Efflux Assess Drug Efflux Pumps Resistant_Line->Drug_Efflux Bypass_Pathways Investigate Bypass Signaling Pathways Western_Blot->Bypass_Pathways

Caption: Experimental workflow for investigating acquired resistance to this compound.

References

strategies to improve the bioavailability of BAY1217389 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the oral bioavailability of the Mps1 inhibitor, BAY1217389, in preclinical animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and offers strategies to improve its systemic exposure.

Issue 1: Low or Variable Oral Bioavailability

Researchers may observe inconsistent or lower-than-expected plasma concentrations of this compound after oral administration.

  • Root Cause Analysis:

    • Poor Solubility: this compound is sparingly soluble in aqueous solutions, which can limit its dissolution and subsequent absorption in the gastrointestinal tract. The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but insoluble in water.

    • Suboptimal Formulation: The choice of vehicle and formulation strategy significantly impacts the drug's absorption. A clinical study revealed that a liquid capsule formulation of this compound had a significantly lower bioavailability (38%) compared to an oral solution.

    • Precipitation upon Dosing: A formulation that is clear at preparation may precipitate upon contact with the aqueous environment of the GI tract, reducing the amount of drug available for absorption.

  • Troubleshooting Strategies:

    • Optimize the Formulation:

      • Utilize Solubilizing Excipients: Employ co-solvents, surfactants, and lipids to enhance the solubility of this compound. Preclinical studies have successfully used formulations containing DMSO, polyethylene glycol 300 (PEG300), and Tween-80.

      • Prepare a Homogeneous Solution or Suspension: Ensure the drug is fully dissolved or uniformly suspended in the vehicle prior to administration. Sonication or gentle heating can aid in dissolution, but the stability of the compound under these conditions should be verified.

      • Consider Lipid-Based Formulations: For lipophilic compounds like many kinase inhibitors, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by enhancing solubilization and lymphatic transport.

    • Refine the Dosing Procedure:

      • Ensure Proper Gavage Technique: Improper oral gavage can lead to variability in drug delivery. Ensure the gavage needle is correctly placed to deliver the formulation directly to the stomach.

      • Control for Food Effects: The presence of food in the stomach can alter gastric pH and motility, potentially affecting drug dissolution and absorption. Standardize the fasting state of the animals before and after dosing.

Issue 2: Formulation Instability or Precipitation

The prepared formulation may show signs of instability, such as precipitation or phase separation, before or after administration.

  • Root Cause Analysis:

    • Exceeding Solubility Limits: The concentration of this compound may exceed its solubility in the chosen vehicle or upon dilution in the GI fluids.

    • Incompatible Excipients: The components of the formulation may not be fully compatible, leading to instability over time.

    • Temperature Effects: Changes in temperature during storage or administration can affect the solubility of the compound in the formulation.

  • Troubleshooting Strategies:

    • Conduct Formulation Pre-Screening:

      • Solubility Assessment: Determine the solubility of this compound in various individual excipients and their combinations to identify the most suitable vehicle system.

      • Stability Studies: Evaluate the physical and chemical stability of the lead formulations under the intended storage and experimental conditions.

    • Adjust Formulation Composition:

      • Modify Excipient Ratios: Optimize the ratios of co-solvents, surfactants, and other components to achieve a stable formulation.

      • Incorporate Precipitation Inhibitors: Consider the use of polymers that can help maintain a supersaturated state of the drug in the GI tract, preventing precipitation.

    • Prepare Formulations Fresh: To minimize stability issues, it is recommended to prepare the dosing formulations immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers and insoluble in water. It is soluble in organic solvents such as DMSO (up to 100 mg/mL) and DMF (approximately 25 mg/mL). Its poor aqueous solubility is a primary factor limiting its oral bioavailability.

Q2: Are there any established oral formulations for this compound in animal studies?

A2: Yes, several formulations have been used in preclinical studies. These are typically solutions or suspensions designed to enhance solubility. Commonly used vehicles include combinations of:

  • DMSO, PEG300, Tween-80, and saline.

  • DMSO and corn oil.

It is crucial to select a formulation that is well-tolerated by the specific animal model and appropriate for the study duration.

Q3: How significant is the impact of formulation on the bioavailability of this compound?

A3: The formulation is critically important. A phase I clinical trial demonstrated that an oral solution of this compound had a 2.6-fold higher relative bioavailability compared to a liquid capsule formulation. This highlights the substantial improvement in absorption that can be achieved with an optimized liquid formulation.

Q4: What general strategies can be applied to improve the bioavailability of kinase inhibitors like this compound?

A4: For poorly water-soluble kinase inhibitors, several formulation strategies can be effective:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations containing oils, surfactants, and co-solvents can improve solubilization and absorption.

  • Use of Lipophilic Salts: Converting the drug to a more lipophilic salt form can increase its solubility in lipid-based vehicles.

Q5: Are there any known metabolic factors that might limit the bioavailability of this compound?

A5: While specific details on the metabolism and transport of this compound are not extensively published, kinase inhibitors are often substrates for cytochrome P450 (CYP) enzymes in the liver and intestine, which can lead to first-pass metabolism. They can also be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which can pump the drug back into the gut lumen and limit its absorption. Investigating the potential role of these factors may provide further avenues for improving bioavailability.

Data Presentation

Table 1: Summary of this compound Physicochemical and Pharmacokinetic Properties

ParameterValue / DescriptionSpeciesReference
Molecular Weight 561.50 g/mol N/A[1]
Aqueous Solubility Sparingly soluble / InsolubleN/A
Organic Solubility DMSO: ~100 mg/mLDMF: ~25 mg/mLN/A
Oral Bioavailability HighRat[2]
ModerateMouse[2]
Tmax (Oral) 1.5 - 7 hoursRat, Mouse[2]
Relative Bioavailability Oral solution showed 2.6-fold higher bioavailability compared to a liquid capsule formulation.Human

Experimental Protocols

Protocol 1: Preparation of a DMSO/PEG300/Tween-80/Saline Formulation

This protocol is for preparing a solution intended for oral administration.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 32 mg/mL). Ensure the compound is completely dissolved. Gentle warming or vortexing may be used.

  • Add Co-solvent: In a separate tube, add the required volume of PEG300.

  • Combine and Mix: Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.

  • Add Surfactant: Add Tween-80 to the mixture and mix until the solution is clear.

  • Add Aqueous Component: Add saline to reach the final desired volume and mix well.

  • Final Formulation Example (for a 1 mL working solution):

    • 50 µL of 32 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 500 µL of saline

  • Administration: This formulation should be prepared fresh and administered immediately.

Protocol 2: Preparation of a DMSO/Corn Oil Formulation

This protocol is for preparing a solution/suspension in a lipid-based vehicle.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a clear stock solution (e.g., 16.6 mg/mL).

  • Combine with Oil: In a separate tube, add the required volume of corn oil.

  • Mix Formulation: Add the appropriate volume of the this compound DMSO stock solution to the corn oil and mix thoroughly.

  • Final Formulation Example (for a 1 mL working solution):

    • 50 µL of 16.6 mg/mL this compound in DMSO

    • 950 µL of corn oil

  • Administration: This formulation should be prepared fresh and administered immediately. Ensure the mixture is homogenous before dosing.

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_pk Pharmacokinetic Analysis stock Prepare Stock Solution (this compound in DMSO) mix Combine and Mix (Vortex/Sonicate) stock->mix vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) vehicle->mix dose Oral Gavage (Mouse/Rat) mix->dose Freshly Prepared Formulation sampling Blood Sampling (Serial Time Points) dose->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis data Calculate PK Parameters (Cmax, Tmax, AUC) analysis->data

Caption: Experimental workflow for evaluating the oral bioavailability of this compound.

troubleshooting_logic cluster_formulation Formulation Issues cluster_solutions Potential Solutions start Low/Variable Bioavailability Observed solubility Poor Aqueous Solubility start->solubility precipitation Precipitation in GI Tract start->precipitation formulation_choice Suboptimal Vehicle start->formulation_choice optimize_vehicle Optimize Vehicle (Co-solvents, Surfactants) solubility->optimize_vehicle lipid_formulation Use Lipid-Based System (e.g., SEDDS) solubility->lipid_formulation particle_size Reduce Particle Size solubility->particle_size precipitation->optimize_vehicle formulation_choice->optimize_vehicle

Caption: Troubleshooting logic for low bioavailability of this compound.

signaling_pathway This compound This compound mps1 Mps1 Kinase This compound->mps1 Inhibits sac Spindle Assembly Checkpoint (SAC) mps1->sac Activates mitosis Mitotic Arrest sac->mitosis Maintains aneuploidy Aneuploidy & Mitotic Catastrophe mitosis->aneuploidy Premature Exit cell_death Tumor Cell Death aneuploidy->cell_death

Caption: Simplified signaling pathway of this compound action.

References

addressing hematologic toxicities associated with BAY1217389

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematologic toxicities associated with the investigational MPS1 inhibitor, BAY1217389.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. By inhibiting MPS1, this compound disrupts the SAC, leading to chromosomal missegregation and ultimately, cell death in rapidly dividing cells.

Q2: What are the most common hematologic toxicities observed with this compound?

A2: The primary dose-limiting toxicities of this compound are hematologic.[2][3][4] In a phase I clinical trial, hematologic toxicities were reported as the main dose-limiting toxicity in 55.6% of patients.[2][3][4] The most significant of these is neutropenia, a decrease in the number of neutrophils, a type of white blood cell essential for fighting infection.

Q3: Is the hematologic toxicity of this compound more pronounced when used in combination with other drugs?

A3: Yes, the hematologic toxicity, particularly neutropenia, is more significant when this compound is administered in combination with other chemotherapeutic agents that also have myelosuppressive effects, such as paclitaxel.[2][3] A phase I study demonstrated that grade ≥3 neutropenia was definitively attributed to higher exposure to this compound when used with paclitaxel.[2]

Q4: Why does inhibition of MPS1 lead to hematologic toxicity?

A4: Hematopoietic stem and progenitor cells are rapidly dividing cells that rely on the proper functioning of the spindle assembly checkpoint for their proliferation and differentiation into mature blood cells. Inhibition of MPS1 by this compound disrupts this process, leading to errors in cell division and subsequent depletion of hematopoietic precursors in the bone marrow. This results in decreased production of mature blood cells, leading to cytopenias such as neutropenia.

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Prolonged Neutropenia

Symptoms:

  • Absolute Neutrophil Count (ANC) falls below 1.0 x 10⁹/L (Grade 3 or 4 neutropenia).

  • Neutropenia is prolonged, lasting for more than 7 days.

  • Patient develops febrile neutropenia (fever with severe neutropenia).

Possible Causes:

  • Higher than intended dose of this compound.

  • Concurrent administration with other myelosuppressive agents (e.g., paclitaxel).

  • Individual patient sensitivity or pre-existing bone marrow compromise.

Troubleshooting Steps:

  • Confirm Dosing: Double-check the administered dose of this compound and any concomitant medications.

  • Monitor Blood Counts: Increase the frequency of complete blood count (CBC) monitoring to daily or every other day.

  • Dose Modification: Consider dose reduction or interruption of this compound treatment as per protocol guidelines. In the phase I trial, dose modifications were implemented for toxicity.[3]

  • Supportive Care:

    • For afebrile neutropenia, maintain close observation.

    • For febrile neutropenia, initiate broad-spectrum antibiotics immediately according to institutional guidelines.

    • Consider the use of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production and shorten the duration of severe neutropenia. Prophylactic use of G-CSF may be considered in subsequent cycles for patients at high risk.[5]

Issue 2: Onset of Anemia or Thrombocytopenia

Symptoms:

  • Hemoglobin levels drop significantly below baseline.

  • Platelet count falls below 100 x 10⁹/L.

Possible Causes:

  • Myelosuppressive effects of this compound extending to erythroid and megakaryocytic lineages.

  • Cumulative toxicity from multiple cycles of treatment.

Troubleshooting Steps:

  • Comprehensive Blood Monitoring: Continue regular CBC monitoring, paying close attention to hemoglobin and platelet trends.

  • Evaluate for Other Causes: Rule out other potential causes of anemia or thrombocytopenia (e.g., bleeding, hemolysis).

  • Dose Adjustment: As with neutropenia, consider dose modification of this compound.

  • Transfusion Support:

    • For symptomatic anemia, consider red blood cell transfusions.

    • For severe thrombocytopenia or in cases of bleeding, platelet transfusions may be necessary.

Data Presentation

Table 1: Incidence of Hematologic Toxicities in the Phase I Trial of this compound with Paclitaxel

Adverse Event (Hematologic)Any Grade (%)Grade ≥3 (%)
Neutropenia Not specifiedAttributed to higher this compound exposure
Dose-Limiting Hematologic Toxicities 55.6%Not specified

Data from the Phase I study of this compound in combination with paclitaxel.[2][3][4]

Experimental Protocols

Protocol for Monitoring Hematologic Toxicity

This protocol is a recommended guideline based on standard practices for chemotherapy-induced myelosuppression and data from the this compound clinical trial.

Objective: To proactively monitor and manage hematologic toxicities associated with this compound treatment.

Procedure:

  • Baseline Assessment:

    • Perform a complete blood count (CBC) with differential within 7 days prior to initiating treatment with this compound.

    • Ensure the patient meets the protocol-specified criteria for adequate bone marrow function (e.g., ANC ≥ 1.5 x 10⁹/L, Platelets ≥ 100 x 10⁹/L, Hemoglobin ≥ 9 g/dL).[6]

  • On-Treatment Monitoring:

    • Frequency:

      • For the first two cycles, perform a CBC with differential at least twice weekly.

      • For subsequent cycles, if hematologic parameters have been stable, monitoring frequency may be reduced to weekly, at the discretion of the investigator.

      • In cases of Grade 2 or higher hematologic toxicity, increase monitoring to daily or every other day until resolution.

    • Parameters to Assess:

      • Absolute Neutrophil Count (ANC)

      • Platelet Count

      • Hemoglobin

      • White Blood Cell (WBC) count and differential

      • Red Blood Cell (RBC) count and indices

  • Grading of Toxicities:

    • Grade all hematologic adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Actionable Thresholds and Management:

    • Neutropenia:

      • Grade 3 (ANC <1.0 to 0.5 x 10⁹/L): Consider dose interruption. Initiate G-CSF support if clinically indicated.

      • Grade 4 (ANC <0.5 x 10⁹/L): Interrupt this compound treatment. Strongly consider G-CSF support. If febrile, admit for intravenous antibiotics.

    • Thrombocytopenia:

      • Grade 3 (Platelets <50 to 25 x 10⁹/L): Consider dose interruption. Monitor closely for bleeding.

      • Grade 4 (Platelets <25 x 10⁹/L): Interrupt this compound treatment. Consider platelet transfusion, especially if bleeding is present.

    • Anemia:

      • Manage symptomatically. Consider red blood cell transfusion for Grade 3 or 4, or if the patient is symptomatic.

Visualizations

BAY1217389_Mechanism_of_Action cluster_0 Normal Cell Division (Active MPS1) cluster_1 Effect of this compound (MPS1 Inhibition) Prophase Prophase: Chromosomes Condense Metaphase Metaphase: Chromosomes align at metaphase plate Prophase->Metaphase Spindle Assembly Checkpoint (SAC) Active Anaphase Anaphase: Sister chromatids separate Metaphase->Anaphase SAC Satisfied Metaphase_Disrupted Metaphase (Disrupted): Premature anaphase entry Telophase Telophase: Two daughter cells form Anaphase->Telophase This compound This compound MPS1 MPS1 Kinase This compound->MPS1 Inhibits SAC_Inactivated Spindle Assembly Checkpoint (SAC) Inactivated MPS1->SAC_Inactivated Leads to SAC_Inactivated->Metaphase_Disrupted Mitotic_Catastrophe Mitotic Catastrophe: Chromosomal Missegregation, Aneuploidy, Cell Death Metaphase_Disrupted->Mitotic_Catastrophe

Caption: Mechanism of this compound-induced mitotic catastrophe.

Hematologic_Toxicity_Workflow Start Patient on this compound Monitor Regular CBC Monitoring (Baseline, Weekly/Bi-weekly) Start->Monitor Assess Assess Hematologic Parameters (ANC, Platelets, Hemoglobin) Monitor->Assess Normal Within Normal Limits Assess->Normal Normal Abnormal Toxicity Observed (e.g., Neutropenia) Assess->Abnormal Abnormal Continue Continue Treatment & Monitoring Normal->Continue Grade Grade Toxicity (CTCAE) Abnormal->Grade Mild Grade 1-2 Grade->Mild Severe Grade 3-4 Grade->Severe Intensify Intensify Monitoring Mild->Intensify Modify Dose Interruption/ Reduction Severe->Modify Intensify->Assess Support Supportive Care (G-CSF, Transfusion) Modify->Support Resolve Toxicity Resolving? Support->Resolve Yes Yes Resolve->Yes No No Resolve->No Yes->Continue Reassess Reassess Treatment Plan No->Reassess Signaling_Pathway This compound This compound MPS1 MPS1 Kinase This compound->MPS1 Inhibits SAC Spindle Assembly Checkpoint (SAC) This compound->SAC Disrupts MPS1->SAC Activates HSPC Hematopoietic Stem/ Progenitor Cells (HSPCs) SAC->HSPC Regulates Mitosis in Missegregation Chromosomal Missegregation SAC->Missegregation Leads to (when inhibited) Proliferation Proliferation & Differentiation HSPC->Proliferation Hematopoiesis Impaired Hematopoiesis Apoptosis Apoptosis/Cell Cycle Arrest Missegregation->Apoptosis Apoptosis->Hematopoiesis Neutropenia Neutropenia Hematopoiesis->Neutropenia Anemia Anemia Hematopoiesis->Anemia Thrombocytopenia Thrombocytopenia Hematopoiesis->Thrombocytopenia

References

Technical Support Center: BAY1217389 Dose-Escalation Study in Early Phase Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY1217389, in early phase clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures related to the dose-escalation study of this compound in combination with paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the early phase dose-escalation trial for this compound?

A1: The primary objectives of the phase I study were to assess the safety and tolerability of this compound in combination with paclitaxel, to establish the maximum tolerated dose (MTD), and to determine the recommended Phase 2 dose (RP2D).[1][2][3] Secondary objectives included evaluating the pharmacokinetic profiles of both compounds and assessing preliminary anti-tumor efficacy.[1][2]

Q2: What was the rationale for combining this compound with paclitaxel?

A2: this compound is a selective inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[4][5] Inhibition of MPS1 leads to mitotic catastrophe and cell death in cancer cells.[1] Preclinical studies demonstrated that the combination of an MPS1 inhibitor with paclitaxel, a microtubule-stabilizing agent, results in a synergistic anti-tumor effect.[1]

Q3: What was the design of the dose-escalation study?

A3: The study utilized a novel randomized continual reassessment method (rCRM) to guide dose escalation.[1][2] Patients with advanced solid tumors were randomized to receive either oral this compound in combination with intravenous paclitaxel or paclitaxel monotherapy in the first cycle.[1][2]

Q4: What were the dosing regimens for this compound and paclitaxel?

A4: this compound was administered orally twice daily on a 2-days-on/5-days-off schedule.[1][2] Paclitaxel was administered intravenously at a dose of 90 mg/m² on days 1, 8, and 15 of a 28-day cycle.[1]

Q5: What was the starting dose of this compound in the dose-escalation cohorts?

A5: The starting dose of this compound was 0.25 mg twice daily.

Q6: What were the major toxicities observed in the study?

A6: The main dose-limiting toxicities (DLTs) were hematologic, with neutropenia being significant.[1][6] Other common toxicities included nausea, fatigue, and diarrhea.[1][6]

Q7: What was the determined Maximum Tolerated Dose (MTD) for this compound in combination with paclitaxel?

A7: The MTD of this compound was established at 64 mg twice daily when administered with paclitaxel.[1][6]

Troubleshooting Guide

Issue: Difficulty in reproducing the reported synergistic effect of this compound and paclitaxel in vitro.

  • Possible Cause 1: Suboptimal Dosing Schedule. The clinical trial used a specific intermittent dosing schedule for this compound (2-days-on/5-days-off). Continuous exposure in vitro might not replicate the in vivo conditions that led to the observed synergy.

  • Troubleshooting Step: Mimic the clinical dosing schedule in your in vitro experiments by treating cells with this compound for a defined period, followed by a drug-free period, before and during paclitaxel exposure.

  • Possible Cause 2: Inappropriate Cell Line. The synergistic effect may be cell-type specific.

  • Troubleshooting Step: Use a panel of cancer cell lines, particularly those known to be sensitive to paclitaxel, to evaluate the combination effect. The trial's expansion cohort focused on triple-negative breast cancer.[1]

Issue: High incidence of hematologic toxicity in preclinical models.

  • Possible Cause: The combination of this compound and paclitaxel is known to cause considerable hematologic toxicity, as observed in the clinical trial.[1][6]

  • Troubleshooting Step: Implement careful monitoring of hematologic parameters in your animal models. Consider dose adjustments or the use of supportive care measures, such as growth factors, if ethically permissible and relevant to your research question. The clinical trial design included a control arm to definitively attribute toxicities.[1]

Data Presentation

Table 1: this compound Dose-Escalation Cohorts and Observed Dose-Limiting Toxicities (DLTs)
This compound Dose Level (mg, twice daily)Number of PatientsNumber of DLTs
8011
24033

Data extracted from the clinical trial results. The MTD was determined to be 64 mg twice daily based on the overall safety profile and modeling, with the 240 mg dose showing significant toxicity.[4]

Table 2: Key Pharmacokinetic Parameters of this compound
ParameterValue
Route of Administration Oral
Dosing Schedule 2-days-on / 5-days-off
Volume of Distribution High
Terminal Half-life Long
Blood Clearance Low

This table summarizes the favorable pharmacokinetic profile of this compound as reported in preclinical and clinical studies.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic assays used in the clinical trial are not publicly available. However, the key methodologies are outlined below.

Pharmacokinetic (PK) Analysis:

  • Sample Collection: Plasma samples were collected at pre-dose and multiple time points post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 96 hours) to characterize the single-dose pharmacokinetics of this compound.[4]

  • Analytical Method: While the specific assay is not detailed, such analyses are typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

Pharmacodynamic (PD) Biomarker Analysis:

  • Objective: To determine the modulation of the target, pharmacodynamic effects were assessed.[3]

  • Biomarker: The exploratory objectives included the determination of pharmacodynamic target modulation by measuring the decrease in phosphorylated kinetochore-associated protein pKNL1.[3]

  • Sample Collection: Paired fresh tumor biopsies or skin punch biopsies were collected for biomarker analysis.[3]

  • Analytical Method: The specific laboratory method for pKNL1 analysis is not provided in the available documentation. Such analyses often involve techniques like immunohistochemistry (IHC) or immunoassays.

Mandatory Visualization

BAY1217389_Signaling_Pathway cluster_mitosis Mitosis cluster_drugs Therapeutic Intervention Microtubules Microtubules Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Microtubules->Spindle Assembly Checkpoint (SAC) Disrupts attachment to Kinetochores, Activates Kinetochores Kinetochores Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibits Cell Cycle Progression Cell Cycle Progression Anaphase-Promoting Complex/Cyclosome (APC/C)->Cell Cycle Progression Allows progression to Anaphase Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes This compound This compound MPS1 MPS1 This compound->MPS1 Inhibits MPS1->Spindle Assembly Checkpoint (SAC) Activates

Caption: Mechanism of action of this compound and its synergy with paclitaxel.

Dose_Escalation_Workflow cluster_patient_recruitment Patient Recruitment cluster_randomization Randomization (Cycle 1) cluster_dose_escalation Dose Escalation Patient_Eligibility Eligible Patients with Advanced Solid Tumors Randomize Randomize Patient_Eligibility->Randomize Arm_A Arm A: This compound + Paclitaxel Randomize->Arm_A Arm_B Arm B: Paclitaxel Monotherapy Randomize->Arm_B DLT_Assessment Assess Dose-Limiting Toxicities (DLTs) Arm_A->DLT_Assessment Arm_B->DLT_Assessment Crossover to Arm A in Cycle 2 CRM_Modeling Continual Reassessment Method (CRM) Modeling DLT_Assessment->CRM_Modeling Dose_Decision Dose Escalation Decision CRM_Modeling->Dose_Decision Escalate_Dose Escalate this compound Dose Dose_Decision->Escalate_Dose Safe MTD_Reached Maximum Tolerated Dose (MTD) Established Dose_Decision->MTD_Reached Unsafe Escalate_Dose->Arm_A Next Cohort

Caption: Randomized Continual Reassessment Method (rCRM) workflow for dose escalation.

References

Technical Support Center: Minimizing the Impact of BAY1217389 on Non-Cancerous Proliferating Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the impact of the Mps1 kinase inhibitor, BAY1217389, on non-cancerous proliferating cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a key regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting Mps1, this compound inactivates the SAC, leading to an accelerated and premature entry into anaphase, even in the presence of misaligned chromosomes. This results in severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in proliferating cells.[1][2]

Q2: Why does this compound affect non-cancerous proliferating cells?

The Mps1 kinase is not exclusive to cancer cells; it is also expressed and active in normal proliferating tissues.[1] Tissues with high cell turnover, such as the bone marrow and the gastrointestinal tract, rely on the proper functioning of the mitotic machinery, including the SAC, for normal homeostasis. Since this compound's mechanism of action is tied to the fundamental process of mitosis, it inherently affects all dividing cells, leading to potential toxicities in these non-cancerous proliferative cell populations.

Q3: Is there a known therapeutic window for this compound between cancerous and non-cancerous cells?

Preclinical and clinical data suggest that this compound may have a narrow therapeutic window. When used in combination with paclitaxel, it was associated with considerable toxicity, particularly hematologic, without a clear therapeutic window.[3] This suggests that the cytotoxic effects may not be substantially different between cancerous and normal proliferating cells.

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor for Mps1. However, in biochemical assays, it has shown some binding to other kinases at higher concentrations, including PDGFRβ (<10 nmol/L) and Kit (between 10 and 100 nmol/L).[4] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines

Q: I am observing high levels of cell death in my non-cancerous proliferating control cell line at concentrations that are effective against my cancer cell lines. How can I troubleshoot this?

A: This is an expected outcome due to the on-target effect of this compound on the mitotic spindle checkpoint in all proliferating cells. Here are some steps to consider:

  • Confirm On-Target Effect: The cytotoxicity is likely due to Mps1 inhibition. You can confirm this by rescuing the phenotype with a drug-resistant Mps1 mutant or by observing characteristic mitotic defects like premature anaphase and chromosome missegregation through immunofluorescence.

  • Optimize Concentration and Exposure Time:

    • Perform a detailed dose-response curve for both your cancer and non-cancerous cell lines to determine the precise IC50 values.

    • Consider reducing the exposure time. A shorter treatment duration may be sufficient to induce mitotic catastrophe in cancer cells while allowing a larger fraction of normal cells to recover.

  • Cell Synchronization: Synchronizing cells in the G1 phase before adding this compound may enrich for the G2/M population in the faster-cycling cancer cells, potentially leading to a wider therapeutic window in your assay.

  • Consider a Co-treatment Strategy (for advanced studies): For Rb1-competent (retinoblastoma protein-competent) non-cancerous cell lines, pre-treatment with a CDK4/6 inhibitor can induce a G1 cell cycle arrest. This can protect them from the mitotic-specific effects of this compound, while Rb1-deficient cancer cells would continue to cycle and be susceptible to the Mps1 inhibitor.

Issue 2: High Variability in Cell Viability Assay Results

Q: My cell viability assay results with this compound are inconsistent across replicate wells and experiments. What could be the cause?

A: High variability can be due to several factors when working with a potent mitotic inhibitor:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well will lead to variable results.

  • Edge Effects in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective concentration of the compound. Avoid using the outermost wells for critical measurements or ensure proper humidification of your incubator.

  • Compound Solubility and Stability: Ensure that your stock solution of this compound is fully dissolved and that the final concentration in the media does not exceed its solubility limit. Prepare fresh dilutions for each experiment.

  • Assay Timing: The timing of the viability readout is critical. Since this compound induces mitotic catastrophe, cell death may occur over an extended period. Assess viability at multiple time points (e.g., 48, 72, and 96 hours) to capture the full effect.

Data Presentation

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other selective Mps1 inhibitors. Note the limited availability of data for this compound in non-cancerous proliferating cell lines, a common challenge in assessing the selectivity of anti-mitotic agents.

CompoundAssay TypeTarget/Cell LineIC50 (nM)
This compound Biochemical AssayMps1 Kinase0.63[4]
Cell ProliferationHeLa-MaTu (Cervical Cancer)Median: 6.7 (Range: 3 to >300)[4]
Cell ProliferationHNSCC cellsLow nanomolar range
CFI-402257 Biochemical AssayMps1 Kinase1.2
Cell ProliferationHuman Cancer Cell Line PanelMedian: 15
STING Pathway ActivationTerminally Differentiated THP1 cellsNo significant activation
BOS-172722 Biochemical AssayMps1 Kinase2
Cell ProliferationCAL51 (Breast Cancer)GI50 determined by MTT assay

Experimental Protocols

Protocol: Cell Viability Assessment using Crystal Violet Staining

This protocol is adapted from methods used in the preclinical evaluation of this compound.[4][5]

Materials:

  • 96-well cell culture plates

  • Cancerous and non-cancerous proliferating cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glutaraldehyde solution (e.g., 1% in PBS)

  • Crystal Violet staining solution (e.g., 0.5% w/v in 20% methanol)

  • Sorenson's buffer (or similar solubilizing agent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into 96-well plates at a density of 1,000 to 5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining:

    • Carefully aspirate the medium.

    • Gently wash the cells once with PBS.

    • Add 100 µL of glutaraldehyde solution to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Remove the glutaraldehyde and wash the plates gently with water.

    • Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Solubilization and Measurement:

    • Add 100 µL of Sorenson's buffer to each well to solubilize the stain.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (no cells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism) with a four-parameter logistic regression.

Mandatory Visualization

BAY1217389_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates SAC_Proteins SAC Proteins (e.g., Mad2) Mps1->SAC_Proteins activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers Premature_Anaphase Premature Anaphase APC_C->Premature_Anaphase uninhibited leads to This compound This compound This compound->Mps1 inhibits Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Data Analysis Seed_Cells Seed Cancer and Non-Cancerous Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound to Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Add_Compound Incubate_96h Incubate 96h Add_Compound->Incubate_96h Fix_Cells Fix with Glutaraldehyde Stain_Cells Stain with Crystal Violet Fix_Cells->Stain_Cells Solubilize Solubilize Stain Stain_Cells->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability vs. Vehicle Control Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Validation & Comparative

BAY1217389 versus BAY 1161909 as Mps1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Mps1 Inhibitors: BAY1217389 versus BAY 1161909

This guide provides a detailed comparison of two selective Monopolar Spindle 1 (Mps1) kinase inhibitors, this compound and BAY 1161909, for researchers, scientists, and drug development professionals. The information presented is based on preclinical data, offering insights into their biochemical and cellular activity, selectivity, and in vivo efficacy.

Introduction to Mps1 Inhibition

Monopolar Spindle 1 (Mps1), also known as TTK, is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis.[1][2] Inhibition of Mps1 kinase activity leads to the inactivation of the SAC, causing cells to exit mitosis prematurely, even with improperly attached chromosomes.[1][3] This results in aneuploidy, multinucleation, and ultimately, mitotic catastrophe-induced cell death, making Mps1 an attractive target for cancer therapy.[1][3][4] this compound and BAY 1161909 are two potent and selective Mps1 inhibitors developed to exploit this therapeutic strategy.[1][5]

Data Presentation

The following tables summarize the quantitative data for this compound and BAY 1161909, facilitating a direct comparison of their performance.

Table 1: Biochemical and Cellular Activity
ParameterThis compoundBAY 1161909Reference
Biochemical IC50 (Mps1) 0.63 ± 0.27 nmol/L< 1 nmol/L[6][7]
Median Cellular IC50 6.7 nmol/L (range 3 to >300 nmol/L)160 nmol/L (range 32 to >3,000 nmol/L)[1]
Table 2: Selectivity Profile (Kinases inhibited between 100 and 1,000 nmol/L)
Kinase FamilyThis compoundBAY 1161909Reference
Serine/Threonine Kinases CLK1, CLK2, CLK4, LATS1, MAK, MAPKAP2, p38β, PRKD1, RPS6KA5Not explicitly detailed in the provided search results.[8]
Tyrosine Kinases MERTK, PDGFRαNot explicitly detailed in the provided search results.[8]
CMGC Group JNK1, JNK2, JNK3Not explicitly detailed in the provided search results.[8]
Other PIP5K1CNot explicitly detailed in the provided search results.[8]
Note: this compound was also found to bind to PDGFRβ (<10 nmol/L) and Kit (between 10 and 100 nmol/L).[8]
Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelTreatmentEfficacyReference
A2780cis (cisplatin-resistant ovarian) BAY 1161909 (monotherapy)Moderate antitumor efficacy (T/C 0.43)[1]
MAXF 1384 (patient-derived triple-negative breast cancer) BAY 1161909 + PaclitaxelComplete tumor remission[1]
T/C: Treatment/Control tumor volume ratio.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mps1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibition of recombinant human Mps1 kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Mps1. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin moiety. This results in a FRET signal that is proportional to the kinase activity.

Protocol:

  • Pre-incubate the test compound (this compound or BAY 1161909) with recombinant human Mps1 kinase for 15 minutes in an assay buffer.[9]

  • Initiate the kinase reaction by adding the biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 µM).[9]

  • Allow the reaction to proceed for a defined period at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: europium-labeled anti-phospho-antibody and streptavidin-APC.

  • Incubate for 1 hour at room temperature to allow for the development of the FRET signal.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Crystal Violet Staining)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Seed cells in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere for 24 hours.[8][9]

  • Treat the cells with serial dilutions of the compounds (this compound or BAY 1161909) in quadruplicates.[8][9]

  • Incubate the plates for 96 hours.[8][9]

  • Remove the culture medium and wash the cells gently with water.[6]

  • Fix the adherent cells with a solution like glutaraldehyde and then stain with a 0.5% crystal violet solution for 20 minutes at room temperature.[8][9]

  • Wash the plates to remove excess stain and allow them to air dry.[6]

  • Solubilize the bound dye with a solvent such as methanol or 10% acetic acid.[6]

  • Measure the absorbance at 570 nm using a plate reader.[6]

  • Calculate the IC50 values using a 4-parameter fit.[9]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the inhibitors in animal models.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is monitored over time.

Protocol:

  • Implant human tumor cells (e.g., A2780cis) subcutaneously into female athymic NMRI nu/nu mice.[9]

  • Once tumors reach a palpable size (e.g., 20-40 mm²), randomize the animals into treatment and control groups.[9]

  • Administer the compounds (this compound or BAY 1161909) orally, typically in an intermittent dosing schedule (e.g., 2 days on/5 days off).[1]

  • For combination studies, administer paclitaxel intravenously.[1]

  • Measure tumor volume regularly using calipers.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, calculate the T/C ratio to assess efficacy.

Mandatory Visualization

Mps1 Signaling Pathway in Mitosis

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_MCC Mitotic Checkpoint Complex (MCC) Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 recruits & phosphorylates Mad2_open Mad2 (Open) Mad1->Mad2_open facilitates conformational change Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed MCC BubR1-Bub3-Mad2-Cdc20 Mad2_closed->MCC incorporates into APC/C Anaphase-Promoting Complex/ Cyclosome (APC/C) MCC->APC/C inhibits Securin Securin APC/C->Securin targets for degradation Separase Separase Anaphase Anaphase Separase->Anaphase cleaves cohesin, triggers Securin->Separase inhibits This compound This compound This compound->Mps1 inhibit BAY1161909 BAY1161909 BAY1161909->Mps1 inhibit

Caption: Mps1 kinase signaling at the unattached kinetochore.

Comparative Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (TR-FRET) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular Proliferation Assay (Crystal Violet) Xenograft_Model Tumor Xenograft Model (e.g., A2780cis) Cellular_Assay->Xenograft_Model Data_Analysis Comparative Data Analysis (IC50, T/C ratio) Selectivity_Profiling->Data_Analysis Efficacy_Study Monotherapy & Combination Efficacy Studies Xenograft_Model->Efficacy_Study Efficacy_Study->Data_Analysis Start Compound Synthesis (this compound & BAY 1161909) Start->Biochemical_Assay Start->Cellular_Assay

References

A Comparative Guide to Validating BAY1217389 Target Engagement in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for validating the target engagement of BAY1217389, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, in living cells. Understanding and accurately measuring the interaction of this compound with its intracellular target is critical for interpreting cellular phenotypes, establishing structure-activity relationships, and guiding further drug development.

This compound inhibits MPS1 kinase with a biochemical IC50 value of 0.63 nM. In cellular assays, it effectively inhibits cell proliferation with a median IC50 of 6.7 nmol/L and abrogates the spindle assembly checkpoint (SAC), leading to premature mitotic exit and cell death[1]. This guide will delve into direct and indirect methods to quantify the engagement of this compound with MPS1 in a cellular context.

Comparison of Cellular Target Engagement Methods

Here, we compare three prominent methods for assessing the cellular target engagement of kinase inhibitors: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Phospho-protein Western Blotting of downstream substrates. Each method offers distinct advantages and is suited for different stages of the drug discovery process.

Method Principle Measures Advantages Disadvantages Typical Quantitative Output
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.Direct binding of the compound to the target protein in live cells.- High sensitivity and specificity- Real-time, quantitative measurement of intracellular affinity- Amenable to high-throughput screening- Requires genetic modification of cells to express the fusion protein- Dependent on the availability of a suitable fluorescent tracerIntracellular EC50 values
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.Direct binding of the compound to the endogenous or overexpressed target protein in cells or cell lysates.- Label-free method, no modification of compound or target needed- Can be performed on endogenous proteins- Applicable to various sample types (cells, tissues)- Lower throughput compared to NanoBRET- Can be influenced by downstream cellular events affecting protein stability- Requires specific antibodies for detectionThermal shift (ΔTm) and Isothermal dose-response EC50 values
Phospho-Protein Western Blot Immunodetection of the phosphorylation status of a direct downstream substrate of the target kinase.Indirect measure of target inhibition by assessing the functional consequence on the signaling pathway.- Utilizes standard laboratory techniques- Measures a functional outcome of target engagement- Can be used with endogenous proteins- Indirect measure of target binding- Signal can be influenced by other kinases and phosphatases- Semi-quantitativeIC50 for inhibition of substrate phosphorylation

Experimental Protocols

NanoBRET™ Target Engagement Assay for MPS1

This protocol is adapted from commercially available NanoBRET™ assays and is tailored for assessing this compound engagement with MPS1.

Materials:

  • HEK293 cells

  • Plasmid encoding MPS1-NanoLuc® fusion protein

  • NanoBRET™ tracer specific for MPS1

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • This compound

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect cells with the MPS1-NanoLuc® plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest transfected cells and resuspend in Opti-MEM®.

    • Prepare a serial dilution of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer solution in Opti-MEM®.

  • Assay Execution:

    • Dispense cells into the 96-well plate.

    • Add the this compound dilutions to the respective wells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the concentration of this compound and fit a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA) for MPS1

This protocol describes a typical CETSA experiment followed by Western blot detection to measure the thermal stabilization of MPS1 by this compound.

Materials:

  • Cancer cell line with detectable levels of endogenous MPS1 (e.g., HeLa)

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Anti-MPS1 antibody

  • Western blot reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment:

    • Culture HeLa cells to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or this compound at a desired concentration for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysates by centrifugation to pellet aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting with the anti-MPS1 antibody to detect the amount of soluble MPS1 at each temperature.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble MPS1 against the temperature for both vehicle and this compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization.

    • For isothermal dose-response, treat cells with a range of this compound concentrations and heat at a single, optimized temperature. Plot the soluble MPS1 signal against the drug concentration to determine the EC50.

Western Blot for MPS1 Autophosphorylation and Downstream Substrate Phosphorylation

This protocol allows for the indirect assessment of this compound target engagement by measuring the phosphorylation status of MPS1 itself (autophosphorylation) or its direct substrate, CENP-E.

Materials:

  • HeLa or other suitable cancer cell line

  • Nocodazole (to enrich for mitotic cells)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-MPS1 (Thr676), anti-total MPS1, anti-phospho-CENP-E, anti-total CENP-E

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Synchronize cells in mitosis by treating with nocodazole for 16-18 hours.

    • Add this compound at various concentrations to the mitotic cells and incubate for 1-2 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest mitotic cells by shake-off.

    • Lyse the cells and quantify the protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting using the specified phospho-specific and total protein antibodies.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein signal against the concentration of this compound and fit a dose-response curve to determine the IC50 for inhibition of phosphorylation.

Visualizing Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the experimental approaches to validate its target engagement, the following diagrams are provided.

MPS1_Signaling_Pathway cluster_input Input cluster_mps1 MPS1 Activation cluster_downstream Downstream Signaling Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 Recruitment & Activation pMPS1 p-MPS1 (Active) MPS1->pMPS1 Autophosphorylation (e.g., Thr676) KNL1 KNL1 pMPS1->KNL1 Phosphorylation Bub1 Bub1 pMPS1->Bub1 Phosphorylation Mad1 Mad1 pMPS1->Mad1 Phosphorylation CENPE CENP-E pMPS1->CENPE Phosphorylation Mitotic_Exit Premature Mitotic Exit pMPS1->Mitotic_Exit Abrogation of SAC This compound This compound This compound->MPS1 Inhibition SAC Spindle Assembly Checkpoint (SAC) Activation KNL1->SAC Bub1->SAC Mad1->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest

Figure 1. Simplified MPS1 signaling pathway in mitosis.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with this compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat Aliquots at Different Temperatures harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge wb Western Blot for Soluble MPS1 centrifuge->wb data Quantify and Plot Melting Curve wb->data

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of this compound target engagement in living cells is a critical step in its preclinical characterization. This guide has provided a comparative overview of three key methodologies: NanoBRET™, CETSA, and phospho-protein Western blotting. The choice of method will depend on the specific research question, available resources, and the desired throughput. For high-throughput screening and precise intracellular affinity measurements, NanoBRET™ is an excellent choice. CETSA provides a label-free approach to confirm target binding to endogenous proteins. Phospho-protein Western blotting offers a more accessible method to assess the functional consequences of target inhibition. By employing these techniques, researchers can gain a comprehensive understanding of this compound's interaction with MPS1 in a cellular environment, thereby accelerating its development as a potential therapeutic agent.

References

Predicting Tumor Response to BAY1217389: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY1217389 is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] Inhibition of Mps1 disrupts proper chromosome segregation during mitosis, leading to aneuploidy and, ultimately, cancer cell death.[2][3] This guide provides a comparative analysis of potential biomarkers to predict tumor response to this compound, supported by available preclinical and clinical data.

Potential Predictive Biomarkers for this compound

The identification of reliable biomarkers is crucial for patient stratification and predicting therapeutic efficacy. Based on the mechanism of action of Mps1 inhibitors, several potential biomarkers have been investigated.

High CDC20 Expression

Cell Division Cycle 20 (CDC20) is a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that targets proteins for degradation to allow mitotic progression. Preclinical studies have indicated that high expression levels of CDC20 are associated with increased sensitivity to Mps1 inhibitors.[4][5] Aneuploid cancer cells, which often exhibit elevated CDC20 levels, are particularly vulnerable to SAC inhibition.[5] The proposed mechanism is that high CDC20 levels shorten the metaphase duration, and when combined with Mps1 inhibition, this leads to catastrophic mitotic errors and cell death.[4][5]

Aneuploidy

Aneuploidy, a state of abnormal chromosome numbers, is a common characteristic of cancer cells. Tumors with a high degree of aneuploidy may be more dependent on a functional spindle assembly checkpoint to ensure their survival during cell division.[5] Therefore, these tumors could be more susceptible to Mps1 inhibitors like this compound, which disrupt this checkpoint.

pKNL1 Phosphorylation

The Phase I clinical trial of this compound in combination with paclitaxel (NCT02366949) included the exploratory objective of assessing pharmacodynamic biomarkers, such as the phosphorylation of the kinetochore-associated protein pKNL1.[4] Mps1 is responsible for phosphorylating KNL1, a critical step in the activation of the spindle assembly checkpoint. A decrease in pKNL1 phosphorylation in tumor biopsies following treatment with this compound could serve as a direct pharmacodynamic marker of target engagement and may correlate with clinical response.

p53 Activation

The same clinical trial also aimed to evaluate the activation of the p53 tumor suppressor pathway as a potential biomarker.[4] Inhibition of Mps1 can lead to mitotic errors and DNA damage, which are known triggers for p53 activation.[6] Increased p53 activity in response to this compound could indicate a functional apoptotic pathway and predict a favorable therapeutic outcome.

Comparison of this compound with Alternative Mps1 Inhibitors

Several other Mps1 inhibitors have been developed and investigated in preclinical and clinical settings. A comparison with these alternatives provides a broader perspective on the therapeutic landscape.

FeatureThis compoundNMS-P715CFI-400945 (PLK4 inhibitor)
Target Mps1 KinaseMps1 KinasePolo-like kinase 4 (PLK4)
Preclinical Efficacy (Monotherapy) Moderate efficacy in tumor xenograft models.[7]Selectively reduces cancer cell proliferation, leaving normal cells largely unaffected.[7]Potent in vivo efficacy in hematological malignancies and xenograft models.[8]
Preclinical Efficacy (Combination) Strong synergistic effects with paclitaxel in a broad range of xenograft models, including paclitaxel-resistant models.[7]Synergistic effects with gemcitabine or cisplatin in cholangiocarcinoma cell lines.Data on combination with other agents is emerging.
Clinical Development Phase I trial (NCT02366949) completed in combination with paclitaxel.[9]Investigated in preclinical studies.Phase 1 study in AML and MDS (NCT03187288) has shown clinical activity.[8]
Reported Clinical Outcomes In combination with paclitaxel, the Maximum Tolerated Dose (MTD) was established at 64 mg twice daily. Overall confirmed responses were seen in 31.6% of evaluable patients.[9]Not yet in clinical trials.In a Phase 1 trial for AML, 3 out of 9 evaluable patients achieved complete remission.[8]
Potential Predictive Biomarkers High CDC20 expression, aneuploidy, pKNL1 phosphorylation, p53 activation (exploratory).[4][5]Overexpression of Mps1 is associated with shorter survival in cholangiocarcinoma.TP53 mutations may be associated with response.[8]

Experimental Protocols

Measurement of CDC20 Expression

1. Immunohistochemistry (IHC)

  • Objective: To determine the protein expression level of CDC20 in tumor tissue.

  • Protocol:

    • Paraffin-embedded tumor sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a heat-induced epitope retrieval method.

    • Sections are incubated with a primary antibody specific for CDC20.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is visualized using a chromogenic substrate (e.g., DAB).

    • Sections are counterstained with hematoxylin.

    • The intensity and percentage of stained tumor cells are scored to determine the level of CDC20 expression.

2. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

  • Objective: To quantify the mRNA expression level of CDC20 in tumor tissue or cells.

  • Protocol:

    • Total RNA is extracted from fresh or frozen tumor tissue or cultured cells.

    • RNA is reverse transcribed into complementary DNA (cDNA).

    • qPCR is performed using primers specific for CDC20 and a reference gene (e.g., GAPDH).

    • The relative expression of CDC20 mRNA is calculated using the delta-delta Ct method.[10]

Signaling Pathways and Experimental Workflows

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_treatment Mps1 Inhibition Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Activation SAC Activation Mps1->SAC Activation promotes CDC20 CDC20 SAC Activation->CDC20 inhibits APC/C APC/C CDC20->APC/C activates Anaphase Anaphase APC/C->Anaphase triggers This compound This compound Mps1_inhibited Mps1 (inhibited) This compound->Mps1_inhibited SAC_inactivation SAC Inactivation Mps1_inhibited->SAC_inactivation Premature Anaphase Premature Anaphase SAC_inactivation->Premature Anaphase Aneuploidy Aneuploidy Premature Anaphase->Aneuploidy Cell Death Cell Death Aneuploidy->Cell Death

Caption: Mps1 signaling pathway and the effect of this compound.

Biomarker_Workflow Patient Tumor Sample Patient Tumor Sample Biomarker Analysis Biomarker Analysis Patient Tumor Sample->Biomarker Analysis High CDC20 / Aneuploidy High CDC20 / Aneuploidy Biomarker Analysis->High CDC20 / Aneuploidy Low CDC20 / Euploidy Low CDC20 / Euploidy Biomarker Analysis->Low CDC20 / Euploidy Predicted Sensitive to this compound Predicted Sensitive to this compound High CDC20 / Aneuploidy->Predicted Sensitive to this compound Predicted Resistant to this compound Predicted Resistant to this compound Low CDC20 / Euploidy->Predicted Resistant to this compound

Caption: Workflow for biomarker-based patient stratification.

References

A Comparative Guide to the Efficacy of BAY1217389 and Other Selective Mps1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical efficacy of BAY1217389 with other selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). Overexpression of Mps1 is observed in various cancers, making it a promising target for anticancer therapies.[1] This document summarizes key experimental data, details the methodologies used in pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a clear comparison of these emerging therapeutic agents.

Mechanism of Action: Mps1 Inhibition

Mps1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In cancer cells, which often exhibit chromosomal instability, Mps1 is frequently overexpressed. Selective Mps1 inhibitors, such as this compound, competitively bind to the ATP-binding site of the Mps1 kinase.[2] This inhibition abrogates the SAC, leading to premature entry into anaphase, even in the presence of improperly attached chromosomes. The resulting chromosomal missegregation leads to aneuploidy and ultimately, mitotic catastrophe and cell death in cancer cells.[1][2]

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_inhibition Effect of Mps1 Inhibitor Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates SAC_Proteins Spindle Assembly Checkpoint (SAC) Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins phosphorylates & activates Inactive_Mps1 Inactive Mps1 APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC/C inhibits Anaphase Anaphase APC/C->Anaphase triggers (when not inhibited) Mps1_Inhibitor This compound & Other Selective Inhibitors Mps1_Inhibitor->Mps1 inhibits Inactive_SAC Inactive SAC Inactive_Mps1->Inactive_SAC fails to activate Active_APC/C Active APC/C Inactive_SAC->Active_APC/C fails to inhibit Premature_Anaphase Premature Anaphase & Chromosome Missegregation Active_APC/C->Premature_Anaphase leads to Cell_Death Mitotic Catastrophe & Cell Death Premature_Anaphase->Cell_Death

Caption: Mps1 inhibition disrupts the spindle assembly checkpoint, leading to premature anaphase and cancer cell death.

Comparative Efficacy of Selective Mps1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and other notable selective Mps1 inhibitors.

In Vitro Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) values of various Mps1 inhibitors, demonstrating their potency against Mps1 kinase and their selectivity over other kinases. Lower IC50 values indicate higher potency.

InhibitorMps1 IC50 (nM)Other Kinases Inhibited (IC50 nM)Reference
This compound 0.63 ± 0.27PDGFRβ (<10), Kit (10-100)[2][3]
BAY 1161909 <10Not specified in detail[4]
BOS-172722 (CCT289346) 11Not specified in detail[5]
CFI-402257 1.7Highly selective against a panel of 265 kinases[5]
NMS-P715 182Selective against a panel of kinases[5]
AZ3146 35JNK1 (110), JNK2 (220)[5][6]
In Vivo Efficacy in Preclinical Xenograft Models

This table summarizes the antitumor activity of selective Mps1 inhibitors in various human tumor xenograft models in mice, both as monotherapy and in combination with the chemotherapeutic agent paclitaxel.

InhibitorCancer ModelTreatment RegimenKey Efficacy ResultsReference
This compound Non-small cell lung cancerCombination with paclitaxelEnhanced tumor growth inhibition compared to paclitaxel alone.[7]
Ovarian tumor (A2780cis)MonotherapyModerate efficacy.[7]
Triple-negative breast cancerCombination with paclitaxelTumor growth delay.[7]
BAY 1161909 Ovarian tumor (A2780cis)MonotherapyModerate efficacy with a good safety profile.[7]
Triple-negative breast cancerCombination with paclitaxelFull tumor remission.[7]
BOS-172722 (CCT289346) Triple-negative breast cancer (MDA-MB-231)Monotherapy (50 mg/kg, oral, twice a week)Moderate tumor growth inhibition (TGI = 66%).[8]
Triple-negative breast cancerCombination with paclitaxelRobust tumor regressions.[8]
CFI-402257 Triple-negative breast cancer (MDA-MB-231)Monotherapy (5-6 mg/kg, oral, QD)Dose-dependent tumor growth inhibition (TGI = 74-89%).[9]
Triple-negative breast cancer (MDA-MB-468)Monotherapy (5-6 mg/kg, oral, QD)Dose-dependent tumor growth inhibition (TGI = 75-94%).[9]
NMS-P715 Ovarian cancerMonotherapy (oral)Potent tumor growth inhibition.[10]
Melanoma (A375)Monotherapy (100 mg/kg/day, oral)Significant tumor growth inhibition.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of Mps1 inhibitors.

Mps1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting Mps1 kinase activity.

General Protocol:

  • Reagents: Recombinant human Mps1 kinase, a suitable substrate (e.g., a generic peptide substrate or a specific Mps1 substrate), ATP, and the test inhibitor at various concentrations.

  • Procedure: The kinase reaction is initiated by mixing the Mps1 enzyme, substrate, and ATP in a buffer solution in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is quantified. This is often done using methods like radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate) or non-radioactive methods such as fluorescence-based assays or ELISA-based techniques that use phosphorylation-specific antibodies.

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the cytotoxic effect of Mps1 inhibitors on cancer cell lines.

General Protocol (MTT/MTS Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the Mps1 inhibitor at a range of concentrations for a specified duration (e.g., 72 or 96 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Mps1 inhibitors.

General Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The Mps1 inhibitor is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule. For combination studies, paclitaxel is typically administered intravenously.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.

Experimental_Workflow General Experimental Workflow for Mps1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Mps1 Kinase Inhibition Assay Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Kinase_Assay->Cell_Viability Promising candidates progress to Xenograft_Model Human Tumor Xenograft Model Cell_Viability->Xenograft_Model Lead candidates advance to Monotherapy Monotherapy Efficacy Study Xenograft_Model->Monotherapy Combination_Therapy Combination Therapy (with Paclitaxel) Xenograft_Model->Combination_Therapy Phase_I_Trial Phase I Clinical Trial Combination_Therapy->Phase_I_Trial Positive preclinical data leads to Safety_Tolerability Assess Safety & Tolerability Phase_I_Trial->Safety_Tolerability MTD Determine Maximum Tolerated Dose (MTD) Phase_I_Trial->MTD

Caption: A streamlined workflow for the preclinical and early clinical evaluation of selective Mps1 inhibitors.

Clinical Development Status

Several selective Mps1 inhibitors have progressed into clinical trials, primarily in combination with taxanes like paclitaxel.

  • This compound: A Phase I clinical trial (NCT02366949) evaluated this compound in combination with paclitaxel in patients with advanced solid tumors.[2][12] The study established a maximum tolerated dose (MTD) and showed preliminary signs of efficacy, with confirmed responses observed in 31.6% of evaluable patients.[13]

  • BOS-172722 (CCT289346): This inhibitor has also entered Phase I clinical trials (NCT03328494), both as a monotherapy and in combination with paclitaxel, for patients with advanced non-hematologic malignancies.[14]

  • CFI-402257: A Phase I study (NCT02792465) was initiated to evaluate CFI-402257 in patients with advanced solid tumors.[2]

The clinical development of these agents underscores the therapeutic potential of Mps1 inhibition as a novel strategy in oncology. Further studies will be crucial to fully elucidate their efficacy and safety profiles in various cancer types.

References

Validating Spindle Assembly Checkpoint Abrogation: A Comparative Guide to BAY1217389 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its abrogation presents a promising therapeutic strategy in oncology, leading to mitotic catastrophe and cell death in cancer cells. BAY1217389, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase (also known as TTK), is a key investigational drug in this class. This guide provides an objective comparison of this compound with other SAC abrogating agents, supported by experimental data and detailed protocols to aid in the validation and assessment of these compounds.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

The SAC is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. MPS1 is a crucial upstream kinase in this pathway. Inhibition of MPS1 by agents like this compound leads to the premature inactivation of the SAC, forcing cells to exit mitosis with misaligned chromosomes. This results in aneuploidy, genomic instability, and ultimately, apoptotic cell death.

dot

SAC_Pathway Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 (TTK) Unattached_Kinetochores->MPS1 recruits & activates MAD1_MAD2 MAD1/MAD2 MPS1->MAD1_MAD2 phosphorylates BUB1_BUB3 BUB1/BUB3 MPS1->BUB1_BUB3 phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC BUB1_BUB3->MCC APC_C APC/C-CDC20 MCC->APC_C inhibits Anaphase Anaphase Progression APC_C->Anaphase This compound This compound This compound->MPS1 Other_MPS1i Other MPS1 Inhibitors (e.g., CFI-402257) Other_MPS1i->MPS1 AuroraBi Aurora B Inhibitors AuroraBi->MPS1 indirectly affects

Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint and points of intervention.

Comparative Performance of SAC Inhibitors

The following tables summarize key quantitative data for this compound and its alternatives. These alternatives primarily include other MPS1/TTK inhibitors and Aurora B kinase inhibitors, which also play a role in SAC regulation.

Table 1: In Vitro Potency of SAC Inhibitors
CompoundTargetIC50 (nM)Cell Line(s)Reference(s)
This compound MPS1/TTK <10 Various[1][2]
CFI-402257MPS1/TTK1.2 ± 0.4Recombinant human Mps1[3]
15 (median)Panel of human cancer cell lines[3]
Barasertib (AZD1152)Aurora B0.37Cell-free assays[4]
GSK1070916Aurora B0.38Aurora B
7A549 human lung cancer
ReversineMPS1, Aurora B--[5]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Table 2: Clinical Trial Overview of SAC Inhibitors
CompoundTargetPhaseIndication(s)Key FindingsReference(s)
This compound MPS1/TTK Phase ISolid TumorsMTD established at 64 mg twice daily with paclitaxel; hematologic toxicities were dose-limiting. Overall confirmed response rate of 31.6% in evaluable patients.[6][7][8][6][7][8][9]
CFI-402257MPS1/TTKPhase I/IIAdvanced Solid Tumors, ER+/HER2- Breast CancerTolerable safety profile. Confirmed overall response rate of 5% in monotherapy and 10% in combination with fulvestrant in ER+/HER2- breast cancer.[10][11][12][10][11][12][13][14]
Barasertib (AZD1152)Aurora BPhase IIAcute Myeloid Leukemia (AML)Significant improvement in objective complete response rate compared to low-dose cytosine arabinoside (35.4% vs 11.5%). Manageable but more toxic safety profile.[15][16][1][15][16][17]

Experimental Protocols for Validation

Accurate validation of SAC abrogation is crucial. The following are detailed methodologies for key experiments.

dot

Experimental_Workflow start Cancer Cell Culture treatment Treatment with SAC Inhibitor (e.g., this compound) start->treatment assays Downstream Assays treatment->assays cell_cycle Cell Cycle Analysis (Flow Cytometry) assays->cell_cycle mitotic_index Mitotic Index (Phospho-Histone H3 Staining) assays->mitotic_index apoptosis Apoptosis Assay (Annexin V Staining) assays->apoptosis proliferation Cell Proliferation Assay (e.g., MTT/SRB) assays->proliferation data Data Analysis & Interpretation cell_cycle->data mitotic_index->data apoptosis->data proliferation->data

Caption: General experimental workflow for validating SAC abrogation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the inhibitor on cell cycle progression, specifically looking for a decrease in the G2/M population and an increase in polyploidy.

Protocol:

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells in a T25 flask and allow them to adhere for 24 hours.[18]

  • Treatment: Treat cells with the desired concentrations of the SAC inhibitor for the appropriate duration (e.g., 24-48 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and fix overnight at 4°C.[19]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/ml) and RNase A (100 µg/ml) in PBS.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or polyploid populations.

Mitotic Index Determination (Phospho-Histone H3 Staining)

Objective: To quantify the percentage of cells in mitosis, which is expected to decrease upon SAC abrogation.

Protocol:

  • Cell Preparation: Prepare cells as described for cell cycle analysis (steps 1-3).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 15 minutes on ice.[21]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA) for 30 minutes.

  • Primary Antibody Staining: Incubate cells with an anti-phospho-Histone H3 (Ser10) antibody (e.g., diluted 1:1000 in blocking solution) for 90 minutes at room temperature.[21]

  • Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 30 minutes at room temperature in the dark.[21]

  • DNA Staining: Counterstain with a DNA dye such as PI or DAPI.

  • Flow Cytometry/Microscopy: Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of phospho-Histone H3 positive cells.[22]

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis following treatment with the SAC inhibitor.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvest: Collect both floating and adherent cells. Wash twice with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[24]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[24]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[25]

Conclusion

This compound is a potent MPS1 inhibitor that effectively abrogates the spindle assembly checkpoint, leading to cancer cell death. When compared to other SAC inhibitors, such as CFI-402257 and Aurora B inhibitors, it demonstrates a distinct profile in terms of potency and clinical development stage. The choice of an appropriate SAC inhibitor for research or therapeutic development will depend on the specific context, including the cancer type and potential combination therapies. The provided experimental protocols offer a robust framework for the validation and comparative analysis of these promising anti-cancer agents.

References

The MPS1 Inhibitor BAY1217389 Demonstrates Significant Efficacy in Paclitaxel-Resistant Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

The novel Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY1217389, shows potent antitumor activity in combination with paclitaxel, particularly in preclinical models of paclitaxel-resistant cancers. This combination therapy has been found to overcome both intrinsic and acquired resistance to paclitaxel, suggesting a promising therapeutic strategy for patients with taxane-refractory tumors.

This compound is a selective, orally bioavailable inhibitor of MPS1 (also known as TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during cell division.[1][3] In many cancer cells, MPS1 is overexpressed.[1] By inhibiting MPS1, this compound abrogates the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, cell death through mitotic catastrophe.[1][4][5]

This mechanism of action demonstrates strong synergy with taxanes like paclitaxel, which work by stabilizing microtubules and causing mitotic arrest.[1][5] The combination of a SAC inhibitor with a microtubule-stabilizing agent leads to a heightened level of chromosomal segregation errors, proving highly effective in eliminating tumor cells.[6] Preclinical studies have shown that this combination not only enhances the efficacy of paclitaxel but also resensitizes resistant tumors to the drug.[4][5][7]

Comparative Efficacy in Paclitaxel-Sensitive and -Resistant Xenograft Models

In vivo studies using xenograft models have demonstrated the superior efficacy of the this compound and paclitaxel combination in both paclitaxel-sensitive and, notably, paclitaxel-resistant tumors.

Paclitaxel-Sensitive Model

In a paclitaxel-sensitive HeLa-Matu human cervical cancer xenograft model, the combination of an MPS1 inhibitor with paclitaxel resulted in a significantly greater reduction in tumor growth compared to either agent alone. An early study demonstrated that while paclitaxel or an MPS1 inhibitor alone showed modest tumor growth inhibition (T/C of 0.38 and 0.51, respectively), the combination therapy led to a near-complete tumor remission (T/C of 0.04).[8]

Paclitaxel-Resistant Models

The efficacy of the combination was further highlighted in tumor models with acquired or intrinsic resistance to paclitaxel.

Table 1: Efficacy of this compound in Combination with Paclitaxel in a Triple-Negative Breast Cancer Xenograft Model (SUM-149) with Acquired Paclitaxel Insensitivity [1]

Treatment GroupDosing ScheduleOutcome
Vehicle Control-Progressive tumor growth
Paclitaxel20 mg/kg, i.v., 1x weeklyInitial tumor response followed by regrowth (acquired insensitivity)
This compound + PaclitaxelThis compound: 3 mg/kg, p.o., 2x daily (2 days on/5 days off) + Paclitaxel: 20 mg/kg, i.v., 1x weeklyStatistically significant improvement over paclitaxel monotherapy, inducing complete tumor remission.

Table 2: Efficacy of this compound in Combination with Paclitaxel in an Intrinsically Paclitaxel-Resistant Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer (MAXF 1384) [1]

Treatment GroupDosing ScheduleOutcome
Vehicle Control-Progressive tumor growth
Paclitaxel20 mg/kg, i.v., 1x weeklyMinor impact on tumor growth, confirming intrinsic resistance
This compound + PaclitaxelThis compound: 3 mg/kg, p.o., 2x daily (2 days on/5 days off) + Paclitaxel: 20 mg/kg, i.v., 1x weeklyStrong and statistically significant tumor growth inhibition, leading to tumor stasis.

In both resistant models, the combination of this compound and paclitaxel was well-tolerated, with no additional toxicity observed compared to paclitaxel monotherapy.[1][4]

In Vitro Activity

In cellular assays, this compound demonstrated potent inhibition of tumor cell proliferation across a wide range of cancer cell lines, with a median IC50 of 6.7 nmol/L.[1] For comparison, a related Mps1 inhibitor, BAY 1161909, had a median IC50 of 160 nmol/L.[1]

Clinical Development

A Phase I clinical trial (NCT02366949) was conducted to evaluate the safety and efficacy of this compound in combination with paclitaxel in patients with advanced solid tumors.[6][9][10] The study established a maximum tolerated dose (MTD) of 64 mg of this compound twice daily with weekly paclitaxel.[9][10][11] However, the combination was associated with considerable toxicity, primarily hematologic, and a narrow therapeutic window, which has limited its further clinical development.[9][11][12]

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and paclitaxel is rooted in their distinct but complementary mechanisms of action targeting mitosis.

Signaling_Pathway Mechanism of Action of Paclitaxel and this compound cluster_0 Paclitaxel Action cluster_1 This compound Action cluster_2 Cellular Outcome Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Arrest->SAC_Activation SAC_Inhibition SAC Inhibition (Mitotic Breakthrough) SAC_Activation->SAC_Inhibition Overridden by This compound This compound This compound MPS1_Kinase MPS1 Kinase This compound->MPS1_Kinase Inhibits Chromosome_Missegregation Chromosomal Missegregation & Aneuploidy SAC_Inhibition->Chromosome_Missegregation Mitotic_Catastrophe Mitotic Catastrophe Chromosome_Missegregation->Mitotic_Catastrophe Cell_Death Tumor Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Synergistic mechanism of paclitaxel and this compound.

Experimental_Workflow In Vivo Xenograft Study Workflow Start Start Tumor_Implantation Tumor Cell/Fragment Implantation (Subcutaneous) Start->Tumor_Implantation Tumor_Growth Tumor Growth to 20-40 mm² Tumor_Implantation->Tumor_Growth Animal_Model Female Athymic NMRI nu/nu Mice Animal_Model->Tumor_Implantation Randomization Randomization into Treatment Groups (n=8-10 mice/group) Tumor_Growth->Randomization Treatment Treatment Initiation Randomization->Treatment Treatment_Groups 1. Vehicle Control 2. This compound Monotherapy 3. Paclitaxel Monotherapy 4. Combination Therapy Treatment->Treatment_Groups Monitoring Tumor Volume Measurement (Caliper, 2-3x weekly) & Body Weight Monitoring Treatment->Monitoring Endpoint End of Study/ Tumor Progression Monitoring->Endpoint Data_Analysis Analysis of Tumor Growth Inhibition (T/C ratio) Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for preclinical xenograft studies.

Experimental Protocols

In Vitro Cell Proliferation Assay

Human tumor cell lines were seeded into 96-well plates at densities of 1,000 to 5,000 cells per well. After 24 hours of incubation, cells were treated with serial dilutions of this compound. Following a 96-hour incubation period, adherent cells were fixed with glutaraldehyde and stained with crystal violet. The half-maximal inhibitory concentration (IC50) values were then calculated using a 4-parameter fit.[4]

In Vivo Tumor Xenograft Studies

Female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g) were used for the xenograft studies.[4] Tumor cells or patient-derived tumor fragments were implanted subcutaneously.[13] When tumors reached a size of approximately 20-40 mm², the animals were randomized into treatment and control groups (8-10 mice per group).[4][13] this compound was administered orally (p.o.) and paclitaxel was administered intravenously (i.v.).[1][4][13] Tumor growth was monitored by caliper measurements two to three times weekly, and animal body weight was regularly recorded to assess toxicity.[13] Tumor growth inhibition was evaluated by comparing the mean tumor volume of the treated groups to the vehicle control group (T/C ratio).[8]

References

Navigating Mitotic Resistance: A Comparative Analysis of BAY1217389 and Other Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of the novel Mps1 inhibitor, BAY1217389, reveals a promising strategy to overcome resistance to conventional anti-mitotic cancer therapies. Due to its unique mechanism of action, this compound demonstrates a lack of cross-resistance with taxanes and vinca alkaloids, positioning it as a valuable agent in combination treatments for resistant tumors.

This guide provides a comprehensive comparison of this compound with other mitotic inhibitors, focusing on their mechanisms of action, resistance profiles, and the preclinical data supporting the absence of cross-resistance. Detailed experimental protocols and visual workflows are included to support further research in this area.

Distinguishing Mechanisms of Action: A Fork in the Mitotic Road

The efficacy of this compound in overcoming resistance to other mitotic inhibitors stems from its distinct molecular target. While taxanes and vinca alkaloids directly interfere with microtubule dynamics, this compound targets a critical cell cycle checkpoint.

  • This compound: This compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase.[1] Mps1 is a key component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures the accurate segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound abrogates the SAC, forcing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes. This leads to massive chromosomal mis-segregation, aneuploidy, and ultimately, cell death.[2][3]

  • Taxanes (e.g., Paclitaxel): This class of drugs binds to and stabilizes microtubules, the cellular structures responsible for forming the mitotic spindle. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest and subsequent apoptosis.

  • Vinca Alkaloids (e.g., Vincristine): In contrast to taxanes, vinca alkaloids bind to tubulin dimers and inhibit their polymerization into microtubules. This disruption of microtubule formation also leads to mitotic arrest and cell death.

cluster_0 Mitotic Progression cluster_1 Drug Intervention Microtubule Dynamics Microtubule Dynamics Spindle Assembly Spindle Assembly Microtubule Dynamics->Spindle Assembly SAC Activation Spindle Assembly Checkpoint (SAC) Active Spindle Assembly->SAC Activation Mitotic Arrest Mitotic Arrest SAC Activation->Mitotic Arrest If errors Chromosome Segregation Chromosome Segregation SAC Activation->Chromosome Segregation No errors SAC Abrogation SAC Abrogation SAC Activation->SAC Abrogation Cell Division Cell Division Chromosome Segregation->Cell Division Taxanes Taxanes Taxanes->Microtubule Dynamics Stabilize Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Dynamics Destabilize This compound This compound This compound->SAC Activation Inhibit (Mps1) Premature Mitotic Exit Premature Mitotic Exit SAC Abrogation->Premature Mitotic Exit Aneuploidy & Cell Death Aneuploidy & Cell Death Premature Mitotic Exit->Aneuploidy & Cell Death

Figure 1. Differential Mechanisms of Mitotic Inhibitors.

Cross-Resistance Analysis: A Tale of Two Mechanisms

The distinct mechanisms of action translate to different pathways of acquired drug resistance, forming the basis for the lack of cross-resistance between this compound and traditional mitotic inhibitors.

Preclinical studies have consistently shown that this compound acts synergistically with paclitaxel, even in cancer models with acquired or intrinsic resistance to paclitaxel.[1][4][5] This synergy strongly indicates that the mechanisms driving resistance to paclitaxel do not confer resistance to this compound.

Drug ClassPrimary Resistance MechanismsExpected Sensitivity to this compound
Taxanes (e.g., Paclitaxel) - Overexpression of ABC transporters (e.g., P-glycoprotein) leading to drug efflux. - Mutations in β-tubulin genes that prevent drug binding.Sensitive
Vinca Alkaloids (e.g., Vincristine) - Overexpression of ABC transporters (e.g., P-glycoprotein). - Alterations in tubulin isotype expression.Sensitive
Mps1 Inhibitors (e.g., this compound) - Point mutations in the ATP-binding pocket of the Mps1 kinase domain.Resistant

Table 1. Mechanisms of Resistance and Predicted Cross-Resistance Profile.

Cell LineCancer TypeThis compound IC50 (nM)Reference
HeLaCervical Cancer7.6[1]
HT-29Colon Cancer62[1]
HeLa-MaTuCervical CancerMedian IC50 of 6.7 (range 3 to >300) in a panel of cell lines[6]
HeLa-MaTu-ADRDoxorubicin-Resistant Cervical CancerMedian IC50 of 6.7 (range 3 to >300) in a panel of cell lines[6]

Table 2. In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines.

Experimental Protocols

To facilitate further research into the cross-resistance profiles of mitotic inhibitors, detailed protocols for generating drug-resistant cell lines and assessing cell viability are provided below.

Generation of Drug-Resistant Cell Lines

This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.

  • Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.

  • Initial Drug Exposure: Treat the cells with the desired mitotic inhibitor (e.g., paclitaxel or vincristine) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have acclimated and are proliferating steadily, gradually increase the drug concentration in a stepwise manner. The increments should be small enough to allow for the selection of resistant clones without causing massive cell death.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of resistance, such as a return to a normal proliferation rate and morphology. Maintain the resistant cell line in a medium containing the highest tolerated drug concentration.

  • Characterization: Periodically assess the level of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line. A significant increase in the IC50 (typically >10-fold) confirms the resistant phenotype.

Cell Viability Assay for IC50 Determination

This protocol outlines the crystal violet staining method for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed the cancer cells (both parental and resistant lines) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the mitotic inhibitors (this compound, paclitaxel, vincristine) in quadruplicate. Include untreated wells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a solution such as 4% paraformaldehyde for 15 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Solubilization and Absorbance Reading:

    • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding a solubilizing agent (e.g., methanol or a solution of 0.1% sodium dodecyl sulfate in PBS) to each well.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

cluster_0 Resistant Cell Line Generation & Testing Workflow Start Start Parental Cells Culture Parental Cell Line Start->Parental Cells Initial Exposure Expose to Low Dose (e.g., Paclitaxel) Parental Cells->Initial Exposure IC50 Assay Parental Perform IC50 Assay (Parental Line) Parental Cells->IC50 Assay Parental Dose Escalation Gradually Increase Drug Concentration Initial Exposure->Dose Escalation Selection Select for Resistant Colonies Dose Escalation->Selection Expansion Expand Resistant Population Selection->Expansion Resistant Line Established Resistant Cell Line Expansion->Resistant Line IC50 Assay Perform IC50 Assay (Resistant Line) Resistant Line->IC50 Assay Compare IC50 Compare IC50 Values IC50 Assay->Compare IC50 IC50 Assay Parental->Compare IC50 Cross-Resistance Test Test with this compound Compare IC50->Cross-Resistance Test Resistance Confirmed Analyze Results Analyze Cross-Resistance Profile Cross-Resistance Test->Analyze Results End End Analyze Results->End

Figure 2. Workflow for Cross-Resistance Analysis.

Conclusion

References

Navigating the Narrow Therapeutic Window of BAY1217389 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Monopolar Spindle 1 (Mps1) kinase inhibitor, BAY1217389, in combination therapies, with a focus on determining its therapeutic window. Preclinical promise for synergistic anti-tumor activity, particularly in paclitaxel-resistant models, was observed. However, clinical investigations revealed a narrow therapeutic window, ultimately leading to the cessation of its development. This guide presents the available preclinical and clinical data for this compound, alongside a comparison with other Mps1 inhibitors and alternative combination strategies, to inform future research and development in this therapeutic space.

Executive Summary

This compound is a selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] Preclinical studies demonstrated that combining this compound with the microtubule-stabilizing agent paclitaxel resulted in enhanced anti-tumor efficacy in various cancer models, including those with acquired or intrinsic paclitaxel resistance.[2] This synergistic effect was attributed to the abrogation of the SAC by this compound, leading to mitotic catastrophe in cancer cells arrested in mitosis by paclitaxel. Despite this preclinical rationale, a Phase I clinical trial (NCT02366949) of this compound in combination with paclitaxel was terminated due to considerable toxicity and a narrow therapeutic window.[3][4][5] This guide delves into the data that shaped the trajectory of this compound and provides a comparative analysis with other therapeutic approaches.

Data Presentation

Preclinical Efficacy of this compound in Combination with Paclitaxel
Xenograft ModelTreatment GroupObserved Anti-Tumor Efficacy
NCI-H1299 (NSCLC)This compound + PaclitaxelSignificant tumor growth inhibition compared to monotherapy.[6]
LU387 (Patient-Derived NSCLC)This compound + PaclitaxelMarked reduction in tumor growth versus single-agent treatment.[6]
Clinical Trial Data: this compound in Combination with Paclitaxel (NCT02366949)

The Phase I clinical trial provided critical insights into the therapeutic window of the this compound-paclitaxel combination in patients with advanced solid tumors.

Toxicity and Dose-Limiting Toxicities (DLTs):

ParameterValueReference
Maximum Tolerated Dose (MTD) of this compound 64 mg twice daily (with paclitaxel)[3][4]
Primary Dose-Limiting Toxicities (DLTs) Hematologic toxicities (55.6% of DLTs)[3][4]
Most Common Grade ≥3 Adverse Events Neutropenia, Anemia, Thrombocytopenia, Fatigue[7]
Other Common Toxicities Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%)[3][4][5]

Efficacy:

ParameterValueReference
Overall Confirmed Responses 31.6% of evaluable patients[3][4][5]
Comparative Analysis of Mps1 Inhibitors and Alternative Combination Therapies

A direct quantitative comparison of the therapeutic window is challenging due to the limited availability of published data for other Mps1 inhibitors in combination therapies. However, a qualitative comparison based on available information is presented below.

Compound/CombinationMechanism of ActionKey Clinical FindingsTherapeutic Window
This compound + Paclitaxel Mps1 inhibitor + Microtubule stabilizerPreclinical synergy, but significant toxicity in Phase I. Development halted.Narrow/Non-existent[3][4][5]
BAY 1161909 Mps1 inhibitorEntered Phase I clinical trials in combination with paclitaxel.[8] Limited publicly available data on therapeutic window.Undetermined from available data
Vosaroxin + Cytarabine Topoisomerase II inhibitor + DNA synthesis inhibitorShowed efficacy in relapsed/refractory AML, but with treatment-related morbidity and mortality.[9][10][11]Narrow, requires careful patient selection[9]
Tivantinib + Erlotinib/Gemcitabine c-MET inhibitor + EGFR inhibitor/DNA synthesis inhibitorCombination with erlotinib did not improve overall survival in NSCLC.[12] Combination with gemcitabine showed modest activity with significant hematologic toxicity.[13]Limited efficacy and notable toxicity[12][13]

Experimental Protocols

Preclinical Xenograft Studies of this compound and Paclitaxel Combination

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with paclitaxel in human non-small cell lung cancer (NSCLC) xenograft models.

Animal Models:

  • Female athymic nude mice.

Cell Lines and Tumor Models:

  • NCI-H1299: Human NSCLC cell line, implanted subcutaneously.

  • LU387: Patient-derived NSCLC tumor fragments, transplanted subcutaneously.

Treatment Regimen:

  • Tumor Implantation: NCI-H1299 cells or LU387 tumor fragments were implanted on day 0.

  • Treatment Initiation: Treatment commenced when tumors reached a size of approximately 30 mm² (NCI-H1299) or 40 mm² (LU387).[6]

  • This compound Administration: Administered orally (p.o.) at a dose of 3 mg/kg twice daily (2QD) for 2 consecutive days, followed by 5 days off (2 on/5 off schedule).[6]

  • Paclitaxel Administration: Administered intravenously (i.v.) at a dose of 20 mg/kg once daily, once per week (1 on/6 off schedule).[6]

  • Combination Group: Received both this compound and paclitaxel according to their respective dosing schedules.

  • Control Groups: Included vehicle control, this compound monotherapy, and paclitaxel monotherapy.

Efficacy Assessment:

  • Tumor growth was monitored by caliper measurements two to three times weekly.

  • Animal body weight was monitored as an indicator of toxicity.

Phase I Clinical Trial of this compound and Paclitaxel (NCT02366949)

Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of oral this compound in combination with intravenous paclitaxel in patients with advanced solid tumors.[3]

Study Design:

  • A Phase I, open-label, multicenter, dose-escalation study.

  • Patients were randomized to receive either this compound with paclitaxel or paclitaxel alone in the first cycle to better attribute toxicities.[3]

Patient Population:

  • Patients with advanced, metastatic solid tumors for whom standard therapy was no longer effective.

Treatment Regimen:

  • This compound: Administered orally twice daily on a 2-days-on/5-days-off schedule.[3]

  • Paclitaxel: Administered intravenously weekly.[3]

  • Dose escalation of this compound proceeded in cohorts to determine the MTD.

Assessments:

  • Safety and tolerability were monitored through the recording of adverse events and dose-limiting toxicities.

  • Pharmacokinetics of both drugs were evaluated.

  • Preliminary anti-tumor activity was assessed through imaging studies.

Mandatory Visualization

Caption: Mechanism of synergistic action between this compound and Paclitaxel.

Experimental_Workflow cluster_preclinical Preclinical Xenograft Study cluster_clinical Phase I Clinical Trial Tumor_Implantation Tumor Implantation (NSCLC cell lines/PDX) Tumor_Growth Tumor Growth to ~30-40 mm² Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization to Treatment Groups: - Vehicle - this compound - Paclitaxel - Combination Tumor_Growth->Treatment_Groups Dosing Drug Administration (p.o. and i.v.) Treatment_Groups->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Efficacy_Analysis Efficacy Analysis Monitoring->Efficacy_Analysis Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Randomization Randomization (Cycle 1): - Combination - Paclitaxel Monotherapy Patient_Enrollment->Randomization Dose_Escalation Dose Escalation of this compound Randomization->Dose_Escalation Safety_Monitoring Safety & Tolerability Monitoring (DLTs) Dose_Escalation->Safety_Monitoring MTD_Determination MTD Determination Safety_Monitoring->MTD_Determination

Caption: Workflow of preclinical and clinical evaluation of this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BAY1217389

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the potent kinase inhibitor, BAY1217389. Given its nature as a hazardous chemical, all personnel must adhere strictly to the following procedures to ensure personal safety and minimize environmental contamination. The following information is compiled from vendor product sheets and established safety guidelines for handling potent crystalline compounds. An official, publicly available Safety Data Sheet (SDS) for this compound was not accessible at the time of publication; therefore, these recommendations are based on best practices for handling similar hazardous research chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound in its solid form or in solution. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of solutions or airborne powder.
Lab Coat/Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A fit-tested N95 (or higher) respirator.Required when handling the solid compound outside of a containment system to prevent inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the tracking and spread of contamination outside of the designated handling area.

Operational and Disposal Plans

Handling and Experimental Procedures

All manipulations of this compound, particularly those involving the solid compound, must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE as specified in the table above.

  • Weighing the Solid Compound:

    • Conduct all weighing procedures within a chemical fume hood or a containment glove box.

    • Use a dedicated set of spatulas and weigh boats.

    • Handle the container with care to avoid generating dust.

  • Solution Preparation:

    • This compound is soluble in organic solvents such as DMSO.[1]

    • Add the solvent slowly to the solid to avoid splashing.

    • Cap the vial securely and vortex or sonicate until the solid is fully dissolved.

  • In Vitro/In Vivo Administration:

    • When diluting stock solutions, perform the dilution in a chemical fume hood.

    • For in vivo studies, utilize safe handling practices for dosing animals.

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating agent (if known) or a strong detergent, followed by 70% ethanol.

    • Remove PPE in the designated area, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.[1]

Spill Management

A chemical spill kit must be readily available in any area where this compound is handled.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Put on a full set of fresh PPE, including respiratory protection.

  • Containment:

    • Solid Spill: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.

    • Liquid Spill: Cover the spill with absorbent material from the spill kit, working from the outside in.

  • Cleanup:

    • Carefully collect all contaminated materials using dedicated utensils.

    • Place all contaminated materials into a labeled, sealed hazardous waste container.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, shoe covers, absorbent pads, and other disposable items.
Place in a designated, puncture-proof, and leak-proof hazardous waste container with a secure lid.
Liquid Waste Unused solutions containing this compound.
Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams.
Sharps Contaminated needles, syringes, and other sharp objects.
Place directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill_response Execute Spill Protocol spill->spill_response IMMEDIATE ACTION spill_response->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.